molecular formula C20H12Br2O2 B1166517 eprin CAS No. 120993-72-8

eprin

Cat. No.: B1166517
CAS No.: 120993-72-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eprin, also known as this compound, is a useful research compound. Its molecular formula is C20H12Br2O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

120993-72-8

Molecular Formula

C20H12Br2O2

Synonyms

eprin

Origin of Product

United States

Foundational & Exploratory

Eprinomectin: A Technical Guide to Its Biological Activities Beyond Anti-Parasitic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprinomectin, a member of the avermectin class of macrocyclic lactones, is a widely used veterinary endectocide. While its potent anti-parasitic properties are well-established, a growing body of evidence reveals a spectrum of biological activities in mammalian systems that extend beyond its traditional therapeutic role. This technical guide provides an in-depth exploration of these non-parasitic effects, focusing on its anticancer properties, interaction with P-glycoprotein, neurobiological activity, and potential immunomodulatory functions. This document synthesizes current research to offer a comprehensive resource for researchers and drug development professionals interested in the potential repurposing and broader pharmacological profile of eprinomectin.

Anticancer Activity of Eprinomectin

Recent in vitro studies have highlighted the potential of eprinomectin as an anticancer agent, particularly against prostate cancer. These studies demonstrate that eprinomectin can inhibit cancer cell proliferation, induce apoptosis, and impede cell migration.

Quantitative Data on Anticancer Effects

The cytotoxic and anti-proliferative effects of eprinomectin have been quantified in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined.

Cell LineCancer TypeIC50 Value (µM)Experimental AssayReference
DU145Metastatic Prostate Cancer~25MTT Assay[1]
PC3Metastatic Prostate Cancer25MTT Assay[2]
Signaling Pathways in Anticancer Activity: The β-Catenin Pathway

Eprinomectin's anticancer effects in prostate cancer cells are linked to its ability to modulate the Wnt/β-catenin signaling pathway.[3][4] Studies have shown that eprinomectin treatment leads to the translocation of β-catenin from the nucleus to the cytoplasm.[4] This prevents β-catenin from acting as a transcriptional co-activator of genes involved in cell proliferation and survival, such as c-Myc and cyclin D1.

Eprinomectin_Beta_Catenin_Pathway cluster_wnt_off Wnt Signaling OFF cluster_wnt_on Wnt Signaling ON cluster_nucleus Wnt Signaling ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-Catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Destruction_Complex Inhibition Beta_Catenin_on β-Catenin Nucleus Nucleus Beta_Catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation Eprinomectin Eprinomectin Eprinomectin->Beta_Catenin_on Inhibits Nuclear Translocation

Caption: Eprinomectin's modulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols for Anticancer Activity Assessment

This protocol is adapted from studies on prostate cancer cell lines.[2]

  • Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of eprinomectin (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Cell Lysis and Fractionation: After treatment with eprinomectin, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against β-catenin, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities to determine the relative amounts of β-catenin in the nucleus and cytoplasm.

Interaction with P-glycoprotein (P-gp)

Eprinomectin is a substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), an efflux pump that plays a crucial role in drug disposition and multidrug resistance.[5]

Quantitative Data on P-gp Interaction

The interaction of eprinomectin with P-gp has been demonstrated in vivo by comparing its pharmacokinetics in wild-type and P-gp-deficient (mdr1ab-/-) mice.

ParameterAnimal ModelEprinomectin Effect in P-gp Deficient MiceReference
Plasma Area Under the Curve (AUC)Mice3.3-fold increase[2][6]
Brain ConcentrationMiceSignificant accumulation[5]

These findings indicate that P-gp actively removes eprinomectin from the body and limits its entry into the brain.[5]

Implications for Drug Delivery and Multidrug Resistance

As a P-gp substrate, the co-administration of eprinomectin with P-gp inhibitors could increase its systemic exposure and brain penetration. This has important implications for potential neurotoxicity but also for therapeutic applications where higher drug concentrations are desired. Furthermore, the interaction with P-gp suggests a potential role for eprinomectin in strategies to overcome multidrug resistance in cancer, a phenomenon often mediated by P-gp overexpression.

P_gp_Interaction cluster_cell Cell Pgp P-glycoprotein (P-gp) Eprinomectin_in Eprinomectin (Extracellular) Pgp->Eprinomectin_in ATP-dependent Efflux Eprinomectin_out Eprinomectin (Intracellular) Eprinomectin_in->Eprinomectin_out Passive Diffusion Eprinomectin_out->Pgp Binding GABA_Receptor_Interaction GABA_Receptor GABA-A Receptor Chloride Channel Chloride_in Cl- Hyperpolarization Hyperpolarization GABA_Receptor->Hyperpolarization Leads to GABA GABA GABA->GABA_Receptor:c1 Binds Eprinomectin Eprinomectin Eprinomectin->GABA_Receptor:c1 Potentiates GABA Binding Chloride_out Cl- Chloride_out->GABA_Receptor Increased Influx

References

discovery and semi-synthetic origin of eprinomectin from Streptomyces avermitilis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Biosynthesis, and Semi-Synthetic Origin of Eprinomectin from Streptomyces avermitilis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery of avermectins from the soil bacterium Streptomyces avermitilis and the subsequent semi-synthetic development of the potent antiparasitic agent, eprinomectin. This document details the fermentation process for avermectin production, its extraction and purification, and the chemical synthesis of eprinomectin, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Discovery of Avermectins from Streptomyces avermitilis

The story of avermectins, a group of 16-membered macrocyclic lactones with powerful anthelmintic and insecticidal properties, begins with the isolation of the producing microorganism, Streptomyces avermitilis. In 1978, a team at the Kitasato Institute, led by Satoshi Ōmura, isolated the actinomycete from a soil sample collected in Japan.[1] This discovery, and the subsequent characterization of the avermectins' potent biological activity by a team at Merck Sharp and Dohme Research Laboratories, including William C. Campbell, led to the development of a new class of antiparasitic drugs.[1][2] For their groundbreaking work, Ōmura and Campbell were awarded half of the 2015 Nobel Prize in Physiology or Medicine.[1]

S. avermitilis produces a complex of eight closely related avermectin compounds, categorized into four homologous pairs (A1, A2, B1, B2), with each pair consisting of a major 'a' component and a minor 'b' component.[1] Avermectin B1, a mixture of B1a and B1b, is the most commercially significant of these natural products and serves as the starting material for the semi-synthesis of several important veterinary drugs, including eprinomectin.[1]

Biosynthesis of Avermectin by Streptomyces avermitilis

The production of avermectins by S. avermitilis is a complex process involving a modular polyketide synthase (PKS) system. The biosynthetic gene cluster for avermectin spans a large region of the S. avermitilis chromosome and orchestrates the assembly of the macrocyclic lactone core from acetate and propionate units. The biosynthesis can be broadly divided into three stages:

  • Polyketide Chain Assembly: The avermectin PKS, a large multi-enzyme complex, catalyzes the sequential condensation of acetate and propionate units to form the polyketide backbone.

  • Aglycone Formation: The linear polyketide chain undergoes cyclization to form the 16-membered macrocyclic lactone, which is then further modified through a series of enzymatic reactions, including oxidation and dehydration, to yield the avermectin aglycone.

  • Glycosylation: The avermectin aglycone is glycosylated with two units of the deoxysugar L-oleandrose to produce the final active avermectin compounds.

The following diagram illustrates the key stages of the avermectin biosynthetic pathway.

Avermectin_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Aglycone Formation cluster_2 Glycosylation Acetate & Propionate Acetate & Propionate Avermectin PKS Avermectin PKS Acetate & Propionate->Avermectin PKS Linear Polyketide Linear Polyketide Avermectin PKS->Linear Polyketide Cyclization Cyclization Linear Polyketide->Cyclization Avermectin Aglycone Avermectin Aglycone Cyclization->Avermectin Aglycone Glycosyltransferases Glycosyltransferases Avermectin Aglycone->Glycosyltransferases L-oleandrose L-oleandrose L-oleandrose->Glycosyltransferases Avermectin Avermectin Glycosyltransferases->Avermectin

Caption: A simplified diagram of the avermectin biosynthetic pathway in S. avermitilis.

Production of Avermectin B1a via Fermentation

The commercial production of avermectin B1a relies on submerged fermentation of high-yielding strains of S. avermitilis. The fermentation process is a critical step that requires careful optimization of medium composition and culture conditions to maximize product yield.

Fermentation Media and Conditions

Various fermentation media have been developed for avermectin production, with key components typically including a carbon source, a nitrogen source, and essential minerals. The following table summarizes representative fermentation media and reported avermectin B1a yields.

Medium ComponentConcentration (g/L)Reference
Medium 1
Soluble Starch50.0[3]
Yeast Extract2.0[3]
KCl0.1[3]
CaCO₃0.8[3]
MgSO₄·7H₂O0.1[3]
Avermectin B1a Yield~0.310[3]
Medium 2
Corn Starch149.57[4]
Yeast Extract8.92[4]
Avermectin B1a Yield0.46[4]
Medium 3
Glucose4.0[3]
Yeast Extract4.0[3]
Malt Extract10.0[3]
CaCO₃2.0[3]
Avermectin B1b Yield0.017[3]

Fermentation Parameters:

  • Temperature: 28-31°C[3]

  • pH: 7.0 - 7.5[3]

  • Inoculum Size: 5-10% (v/v)[3]

  • Fermentation Time: 5-10 days[3]

Experimental Protocol: Fermentation of S. avermitilis
  • Inoculum Preparation: A well-sporulated culture of S. avermitilis is used to inoculate a seed medium (e.g., YMG medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO₃). The seed culture is incubated at 28°C for 2-3 days on a rotary shaker.

  • Production Fermentation: The production medium is prepared, sterilized, and inoculated with the seed culture (5-10% v/v). The fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for 5-10 days.

  • Monitoring: The production of avermectin is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of Avermectin B1a

Avermectins are intracellular secondary metabolites, and therefore, the extraction process begins with the separation of the mycelial biomass from the fermentation broth.

Experimental Protocol: Extraction and Purification
  • Cell Lysis and Extraction: The fermentation broth is centrifuged to pellet the mycelia. The mycelial cake is then extracted with an organic solvent such as methanol or acetone to lyse the cells and solubilize the avermectins.

  • Solvent-Solvent Extraction: The crude extract is concentrated, and the avermectins are partitioned into a water-immiscible solvent like toluene, ethyl acetate, or methylene chloride.

  • Crystallization: The organic extract is concentrated to an oil, and avermectin B1 is selectively crystallized by the addition of a suitable solvent system, such as a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., methanol or ethanol).

  • Recrystallization: The crude crystals are further purified by recrystallization to obtain high-purity avermectin B1a.

The following diagram illustrates the general workflow for the production and purification of avermectin B1a.

Avermectin_Production_Workflow S_avermitilis_Culture Streptomyces avermitilis Culture Fermentation Fermentation S_avermitilis_Culture->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Mycelial_Biomass Mycelial Biomass Centrifugation->Mycelial_Biomass Solvent_Extraction Solvent Extraction (Methanol/Acetone) Mycelial_Biomass->Solvent_Extraction Crude_Extract Crude Avermectin Extract Solvent_Extraction->Crude_Extract Liquid_Liquid_Extraction Liquid-Liquid Extraction (Toluene/Ethyl Acetate) Crude_Extract->Liquid_Liquid_Extraction Concentrated_Extract Concentrated Extract Liquid_Liquid_Extraction->Concentrated_Extract Crystallization Crystallization (Hexane/Methanol) Concentrated_Extract->Crystallization Purified_Avermectin_B1a Purified Avermectin B1a Crystallization->Purified_Avermectin_B1a

Caption: Workflow for the production and purification of avermectin B1a from S. avermitilis.

Semi-Synthetic Origin of Eprinomectin

Eprinomectin (4”-epi-acetylamino-4”-deoxyavermectin B1) is a semi-synthetic derivative of avermectin B1a.[5] The chemical modifications at the 4”-position of the oleandrose sugar moiety result in a compound with an improved safety profile, particularly for use in dairy cattle, as it has a low milk-to-plasma partition ratio.[6]

The synthesis of eprinomectin from avermectin B1a involves a three-step process:

  • Oxidation: The hydroxyl group at the 4”-position of avermectin B1a is oxidized to a ketone.

  • Reductive Amination: The resulting 4”-oxo-avermectin B1a is converted to the corresponding 4”-epi-amino derivative via reductive amination.

  • Acetylation: The amino group at the 4”-position is then acetylated to yield eprinomectin.

Experimental Protocol: Semi-Synthesis of Eprinomectin
  • Oxidation of Avermectin B1a: Avermectin B1a is dissolved in a suitable organic solvent and treated with an oxidizing agent to convert the 4”-hydroxyl group to a ketone.

  • Reductive Amination: The 4”-oxo-avermectin B1a intermediate is reacted with an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride, to form 4”-epi-amino-4”-deoxyavermectin B1a.

  • Acetylation: The 4”-epi-amino-4”-deoxyavermectin B1a is then acetylated using an acetylating agent, such as acetic anhydride, in the presence of a base to yield eprinomectin.

  • Purification: The final product is purified by crystallization or chromatography.

The following diagram illustrates the chemical transformation of avermectin B1a to eprinomectin.

Caption: Semi-synthetic pathway from avermectin B1a to eprinomectin.

Characterization Data

Accurate characterization of avermectin B1a and eprinomectin is crucial for quality control and regulatory purposes. The following tables summarize key analytical data for these compounds.

Spectroscopic Data for Avermectin B1a
Technique Key Data
¹H NMR (CDCl₃) Characteristic signals for the macrocyclic lactone core and the oleandrose sugars.
¹³C NMR (CDCl₃) Resonances corresponding to the carbon skeleton, including carbonyl, olefinic, and aliphatic carbons.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns.
Spectroscopic Data for Eprinomectin
Technique Key Data
¹H NMR (CDCl₃) Similar to avermectin B1a with additional signals corresponding to the acetyl group.
¹³C NMR (CDCl₃) Resonances consistent with the eprinomectin structure, including the acetyl carbonyl and methyl carbons.
Mass Spectrometry Molecular ion peak at m/z 914.52505 and a fragmentation pattern that confirms the structure.[7]

Conclusion

The journey from the discovery of Streptomyces avermitilis in a soil sample to the development of the semi-synthetic drug eprinomectin is a testament to the power of natural product discovery and medicinal chemistry. The fermentation of S. avermitilis provides the essential starting material, avermectin B1a, which is then chemically modified to produce eprinomectin, a compound with enhanced properties for veterinary applications. This in-depth guide has provided a technical overview of this process, from the initial discovery and biosynthesis to the detailed experimental protocols for production and synthesis, offering valuable insights for researchers and professionals in the field of drug development.

References

Eprinomectin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure, chemical properties, and mechanism of action of eprinomectin. The information is curated for professionals in research, science, and drug development, with a focus on presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing key pathways.

Molecular Structure of Eprinomectin

Eprinomectin is a semi-synthetic derivative of the avermectin family, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1][2][3] It is specifically 4"-deoxy-4"-epiacetylamino-avermectin B1.[1]

Commercially, eprinomectin is a mixture of two homologous components:

  • Eprinomectin B1a (≥90%)

  • Eprinomectin B1b (≤10%) [1][2][4]

These two components differ by a single methylene group at the C26 position.[1] The purity of eprinomectin is typically 95% or greater and is commonly determined using High-Performance Liquid Chromatography (HPLC).[1][5]

A two-dimensional representation of the major component, Eprinomectin B1a, is provided below.

Caption: Molecular structure of eprinomectin B1a.

Key Structural Features

The core structure of eprinomectin consists of a complex polycyclic lactone (a macrocycle) derived from the natural product avermectin, which is produced by the fermentation of the soil actinomycete Streptomyces avermitilis.[6] The semi-synthetic modification involves the replacement of the hydroxyl group at the 4" position of the oleandrose sugar moiety with an epi-acetylamino group.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of eprinomectin is presented in the table below, providing a consolidated view for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula B1a: C₅₀H₇₅NO₁₄ B1b: C₄₉H₇₃NO₁₄[5][6][7]
Molecular Weight B1a: ~914.1 g/mol B1b: ~900.1 g/mol [5][7][8]
Physical State White to pale yellow crystalline solid/powder.[2][5][6]
Melting Point 163.3-165.7 °C (or 164 °C)[4][6][9]
Solubility Organic Solvents: Soluble in ethanol, DMSO, dimethylformamide, and methanol (~30 mg/mL). Water: Limited solubility (3.5 mg/L at 20°C, pH 7).[3][5][6]
Octanol-Water Partition Coefficient (Log P) 5.4[6]
Stability Stable as a lyophilized powder for at least 12 months at -20°C.[3] It undergoes degradation under acidic, basic, oxidative, thermal, and photolytic stress.[10] Rapid photodegradation occurs in water.[11][3][10][11]
UV Absorption Maximum (λmax) 246 nm[5]

Mechanism of Action

The primary mechanism of action of eprinomectin is consistent with other members of the avermectin class, targeting the nervous system of invertebrate parasites.[2][3][6][11][12]

Eprinomectin acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[11][12] The binding of eprinomectin to these channels leads to an increased and persistent influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, which in turn disrupts nerve signal transmission, leading to flaccid paralysis and eventual death of the parasite.[11][12] Eprinomectin may also interact with gamma-aminobutyric acid (GABA)-gated chloride channels.[11][12] The high margin of safety in mammals is attributed to the absence of glutamate-gated chloride channels and the low affinity of avermectins for mammalian ligand-gated chloride channels.[12]

eprinomectin_mechanism Eprinomectin Eprinomectin GluCl Glutamate-Gated Chloride Channel (GluCl) Eprinomectin->GluCl Binds to Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Opens Channel Neuron Invertebrate Nerve/ Muscle Cell Membrane Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to Cl_ion->Neuron Increased Influx Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis Causes

Caption: Mechanism of action of eprinomectin on invertebrate nerve and muscle cells.

Experimental Protocols

The characterization and quantification of eprinomectin rely on several key analytical techniques. Below are detailed methodologies for commonly cited experiments.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of eprinomectin and quantifying its components.

Objective: To separate and quantify eprinomectin B1a and B1b.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector or Fluorescence Detector

Materials:

  • Eprinomectin standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • (For fluorescence detection) Trifluoroacetic anhydride and 1-methylimidazole for derivatization.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the eprinomectin reference standard in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Dissolve the eprinomectin sample in methanol to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection:

      • UV Detection: 245 nm.[13]

      • Fluorescence Detection: For higher sensitivity, a pre-column derivatization step is required. The avermectins are dehydrated to form a fluorescent derivative.[13]

        • Derivatization: React the sample with a mixture of trifluoroacetic anhydride and 1-methylimidazole.

        • Excitation Wavelength: 365 nm.

        • Emission Wavelength: 475 nm.[13]

  • Data Analysis:

    • Identify the peaks for eprinomectin B1a and B1b based on the retention times of the standards.

    • Calculate the percentage of each component by comparing the peak areas.

    • Quantify the total eprinomectin concentration by comparing the sample peak areas to a standard curve.

hplc_workflow start Start prep Sample/Standard Preparation start->prep hplc HPLC Injection (C18 Column) prep->hplc detection Detection (UV or Fluorescence) hplc->detection analysis Data Analysis (Peak Integration) detection->analysis end End analysis->end

Caption: General workflow for HPLC analysis of eprinomectin.

Forced Degradation Study

This protocol is based on ICH guidelines to assess the stability of eprinomectin under various stress conditions.[10]

Objective: To identify potential degradation products and pathways of eprinomectin.

Methodology:

  • Stress Conditions: Subject the eprinomectin drug substance to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: 105°C for a specified duration.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize acidic and basic samples.

    • Analyze the samples using a stability-indicating method, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Tandem Mass Spectrometry (MS/MS).

  • Characterization of Degradants:

    • Isolate the major degradation products using preparative HPLC.

    • Elucidate the structures of the isolated degradants using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[10]

forced_degradation cluster_stress epm Eprinomectin Drug Substance stress Stress Conditions epm->stress acid Acid base Base oxidation Oxidation thermal Thermal photo Photolytic analysis LC-HRMS / MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis isolation Isolation of Degradants (Prep-HPLC) analysis->isolation characterization Structure Elucidation (NMR, MS) isolation->characterization

Caption: Workflow for a forced degradation study of eprinomectin.

Synthesis and Production

Eprinomectin is produced through a semi-synthetic process that begins with the fermentation of Streptomyces avermitilis to produce avermectin B1 (a mixture of B1a and B1b).[6] This natural product then undergoes chemical modifications to introduce the 4"-epi-acetylamino group, enhancing its pharmacokinetic properties, particularly reducing its partitioning into milk.[2][6] The synthesis involves multiple steps of purification, esterification, and oxidation under controlled conditions to ensure high purity and potency.[6] A novel synthesis route has been developed that proceeds via reductive amination and advantageously avoids the need for chromatographic purification.[14]

References

In Vitro Anti-Cancer Effects of Eprinomectin on PC3 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-cancer effects of eprinomectin on the human prostate cancer cell line, PC3. Eprinomectin, a semi-synthetic macrocyclic lactone, has demonstrated significant cytotoxic activity against metastatic prostate cancer cells, suggesting its potential as a novel therapeutic agent. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying molecular pathways.

Executive Summary

Eprinomectin exhibits potent anti-cancer effects on PC3 cells by inhibiting cell viability, inducing cell cycle arrest at the G0/G1 phase, and promoting apoptosis. The mechanism of action involves the induction of reactive oxygen species (ROS), modulation of the Wnt/β-catenin signaling pathway, and regulation of key proteins involved in cell cycle progression and apoptosis. The half-maximal inhibitory concentration (IC50) for eprinomectin in PC3 cells has been determined to be 25µM.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of eprinomectin's effects on PC3 cells.

Table 1: Cell Viability (MTT Assay)

TreatmentConcentration (µM)Incubation Time% Cell ViabilityIC50 (µM)
Control024, 48, 72h~100%-
Eprinomectin524, 48, 72hDose-dependent decrease25[1]
Eprinomectin1024, 48, 72hDose-dependent decrease
Eprinomectin2524, 48, 72h<50% at 24h[1]
Eprinomectin5024, 48, 72hDose-dependent decrease
Eprinomectin10024, 48, 72hDose-dependent decrease

Table 2: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control0~55%~25%~20%
Eprinomectin10Significant IncreaseDecreaseDecrease
Eprinomectin25Significant IncreaseDecreaseDecrease
Eprinomectin50Significant IncreaseDecreaseDecrease
A significant increase in the G0/G1 phase was observed from 10µM of eprinomectin treatment onwards.[1]

Table 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control0MinimalMinimal
Eprinomectin10Dose-dependent increaseDose-dependent increase
Eprinomectin25Dose-dependent increaseDose-dependent increase
Eprinomectin50Dose-dependent increaseDose-dependent increase
*Eprinomectin induced potent apoptosis in a dose-dependent manner as determined by flow cytometry.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

PC3 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1.5% antimycotic, and 1% Gentamycin. Cells were maintained at 37°C in a humidified incubator with 5% CO2.[1]

MTT Cell Viability Assay
  • Cell Seeding: PC3 cells were seeded in 96-well plates at a density of approximately 3000 cells per well in 100µl of complete media.[1]

  • Incubation: Plates were incubated at 37°C with 5% CO2 until the cells reached 60% confluency.[1]

  • Treatment: Cells were treated with varying concentrations of eprinomectin (5µM, 10µM, 25µM, 50µM, and 100µM) for 24, 48, and 72 hours.[1]

  • MTT Addition: After the treatment period, 10µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) was added to each well.

  • Incubation with MTT: The plates were incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium was removed, and 100µl of a solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.

Cell Cycle Analysis
  • Cell Seeding and Treatment: PC3 cells were seeded in appropriate culture dishes and treated with different concentrations of eprinomectin for the desired time.

  • Cell Harvesting: Cells were harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: The cell pellet was resuspended and fixed in ice-cold 70% ethanol, added dropwise while vortexing to prevent clumping. Cells were fixed for at least 30 minutes on ice.

  • Staining: The fixed cells were centrifuged, washed with PBS, and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Cells were incubated in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate cell cycle analysis software (e.g., FlowJo).[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: PC3 cells were seeded and treated with various concentrations of eprinomectin.

  • Cell Harvesting: After treatment, both adherent and floating cells were collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet was resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. FITC-positive/PI-negative cells were identified as early apoptotic, while FITC-positive/PI-positive cells were considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells was quantified.[1]

Western Blot Analysis
  • Cell Lysis: PC3 cells were treated with eprinomectin for 48 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample were mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., cyclin D1, cyclin D3, CDK4, c-Myc, Mcl-1, XIAP, c-IAP1, survivin, pH2A.X, Bad, caspase-9, caspase-3, PARP1, and β-catenin) overnight at 4°C.[1]

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities were quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin or GAPDH).[1]

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_0 Cell-Based Assays cluster_1 Data Analysis PC3_Culture PC3 Cell Culture Treatment Eprinomectin Treatment (Various Concentrations) PC3_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cycle Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cycle Flow_Apoptosis Flow Cytometry (Apoptosis Assay) Treatment->Flow_Apoptosis Western Western Blot (Protein Expression) Treatment->Western IC50 IC50 Determination MTT->IC50 Cycle_Analysis Cell Cycle Phase Quantification Flow_Cycle->Cycle_Analysis Apoptosis_Quant Apoptosis Rate Quantification Flow_Apoptosis->Apoptosis_Quant Protein_Quant Protein Level Quantification Western->Protein_Quant

Caption: Workflow for in vitro analysis of eprinomectin on PC3 cells.

Eprinomectin-Induced Apoptotic Signaling Pathway in PC3 Cells

G Eprinomectin Eprinomectin ROS ROS Induction Eprinomectin->ROS Bad Bad Activation Eprinomectin->Bad Anti_Apoptotic Anti-Apoptotic Proteins (Mcl-1, XIAP, c-IAP1, Survivin) Eprinomectin->Anti_Apoptotic ROS->Bad Caspase9 Caspase-9 Activation Bad->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Eprinomectin's pro-apoptotic signaling cascade in PC3 cells.

Eprinomectin's Effect on the Wnt/β-catenin and Cell Cycle Pathways

G cluster_wnt Wnt/β-catenin Pathway cluster_cellcycle Cell Cycle Regulation Eprinomectin Eprinomectin Beta_Catenin_N Nuclear β-catenin Eprinomectin->Beta_Catenin_N Translocation to Cytoplasm Wnt_Targets Wnt Target Genes (c-Myc, Cyclin D1) Eprinomectin->Wnt_Targets Cyclins Cyclin D1, Cyclin D3 Eprinomectin->Cyclins CDK4 CDK4 Eprinomectin->CDK4 Beta_Catenin_C Cytoplasmic β-catenin Beta_Catenin_N->Beta_Catenin_C Beta_Catenin_N->Wnt_Targets Transcription G1_S_Transition G1/S Transition Cyclins->G1_S_Transition CDK4->G1_S_Transition G0_G1_Arrest G0/G1 Arrest G1_S_Transition->G0_G1_Arrest Inhibition leads to

Caption: Eprinomectin inhibits Wnt signaling and induces G0/G1 cell cycle arrest.

References

Eprinomectin's Role in Inducing Apoptosis in Malignant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprinomectin, a macrocyclic lactone belonging to the avermectin class of drugs, has demonstrated significant potential as an anti-cancer agent.[1] Primarily investigated in the context of prostate cancer, eprinomectin has been shown to induce apoptosis in malignant cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of key signaling pathways. This technical guide provides an in-depth analysis of the current understanding of eprinomectin's pro-apoptotic effects, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and quantitative data from key studies.

Introduction

Prostate cancer is a leading cause of cancer-related deaths in men, and the development of resistance to conventional chemotherapies necessitates the exploration of novel therapeutic agents.[2][3] Eprinomectin, a derivative of ivermectin, has emerged as a promising candidate due to its demonstrated cytotoxicity against metastatic prostate cancer cells.[1][3] Its mechanism of action centers on the induction of programmed cell death, or apoptosis, a critical process in tissue homeostasis and a primary target for anti-cancer therapies.

Core Mechanism of Action

Eprinomectin's induction of apoptosis in malignant cells is not a singular event but rather a cascade of interconnected processes. The core mechanism involves the generation of intracellular reactive oxygen species (ROS), which triggers downstream events leading to cell death.[1][2][4]

Induction of Oxidative Stress

A primary effect of eprinomectin treatment in cancer cells is the significant elevation of intracellular ROS.[1][4] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids.[5] This increase in oxidative stress is a key initiator of the apoptotic cascade.[6]

Cell Cycle Arrest

Eprinomectin has been shown to enforce cell cycle arrest at the G0/G1 phase in prostate cancer cells.[1][2][7] This arrest is mediated by the targeting of key cell cycle regulatory proteins, including cyclin-dependent kinase 4 (CDK4), cyclin D1, and cyclin D3.[1][2] By halting the cell cycle, eprinomectin prevents cancer cell proliferation and creates a cellular environment conducive to apoptosis.

Signaling Pathways Modulated by Eprinomectin

Eprinomectin exerts its pro-apoptotic effects by modulating several critical signaling pathways that govern cell survival and death.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The primary route through which eprinomectin induces apoptosis is the intrinsic or mitochondrial pathway.[1] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Mcl-1) and pro-apoptotic (e.g., Bad) members.[8][9]

Eprinomectin treatment leads to:

  • Downregulation of Anti-Apoptotic Proteins: A marked decrease in the expression of anti-apoptotic proteins such as Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (c-IAP1), and survivin has been observed.[1][2][4]

  • Upregulation of Pro-Apoptotic Proteins: Conversely, the expression of the pro-apoptotic protein Bad is increased.[1][2]

This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioners of apoptosis.[10]

Caspase Activation

Eprinomectin treatment results in the activation of key caspases. Specifically, the activation of caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, an executioner caspase, has been documented.[1][2] The activation of caspase-3 leads to the cleavage of essential cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[1][4]

Wnt/β-catenin Signaling Pathway

Eprinomectin has also been shown to antagonize the Wnt/β-catenin signaling pathway.[1][2] This is evidenced by the translocation of β-catenin from the nucleus to the cytoplasm.[1][3] The Wnt/β-catenin pathway is crucial for cancer stem cell properties, and its inhibition by eprinomectin contributes to the suppression of tumorigenesis.[1] This is further supported by the downregulation of downstream targets of this pathway, such as c-Myc and cyclin D1.[3]

Quantitative Data

The following tables summarize the quantitative data from studies evaluating the efficacy of eprinomectin in malignant cell lines.

Table 1: In Vitro Efficacy of Eprinomectin in Prostate Cancer Cell Lines

Cell LineAssayMetricValueReference
PC3Cell ViabilityIC5025 µM[7]
DU145Cell ViabilityIC5025 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize eprinomectin's pro-apoptotic effects.

Cell Culture
  • Cell Lines: Human prostate cancer cell lines PC3 and DU145 are commonly used.[7]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Drug Preparation
  • Stock Solution: Eprinomectin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[1]

  • Working Solutions: Further dilutions are made in the appropriate cell culture medium to achieve the desired final concentrations.[1]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of eprinomectin for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with eprinomectin as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Fluorescence Microscopy: Alternatively, visualize the stained cells under a fluorescence microscope to observe the characteristic morphological changes of apoptosis.[1]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Treat cells with eprinomectin as previously described.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined.[1][7]

Western Blotting
  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., caspases, Bcl-2 family members, PARP, β-catenin).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Visualizations

Signaling Pathways

Eprinomectin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_signaling Signaling Cascades cluster_downstream Downstream Effects Eprinomectin Eprinomectin ROS Reactive Oxygen Species (ROS) Generation Eprinomectin->ROS CellCycleArrest G0/G1 Cell Cycle Arrest Eprinomectin->CellCycleArrest Wnt Wnt/β-catenin Pathway Inhibition Eprinomectin->Wnt Mitochondrial Mitochondrial (Intrinsic) Apoptosis Pathway ROS->Mitochondrial Apoptosis Apoptosis CellCycleArrest->Apoptosis Wnt->Apoptosis Caspase Caspase-9 & -3 Activation Mitochondrial->Caspase PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

Caption: Eprinomectin's multi-pronged approach to inducing apoptosis.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (e.g., PC3, DU145) Viability Cell Viability Assay (MTT) CellCulture->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCulture->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle WesternBlot Western Blotting CellCulture->WesternBlot DrugPrep Eprinomectin Preparation DrugPrep->Viability DrugPrep->ApoptosisAssay DrugPrep->CellCycle DrugPrep->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells ApoptosisAssay->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist ProteinExp Protein Expression Analysis WesternBlot->ProteinExp

References

Eprinomectin Pharmacokinetic Profiles Across Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of eprinomectin in various animal models. Eprinomectin, a broad-spectrum endectocide of the macrocyclic lactone class, is widely used in veterinary medicine for the treatment and control of internal and external parasites. Understanding its absorption, distribution, metabolism, and excretion (ADME) in different species is crucial for optimizing dosage regimens, ensuring efficacy, and maintaining animal and human safety.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of eprinomectin in cattle, sheep, goats, and cats across different formulations and routes of administration. These parameters provide a comparative look at the drug's behavior in each species.

Table 1: Pharmacokinetic Parameters of Eprinomectin in Cattle

FormulationDoseRouteCmax (ng/mL)Tmax (days)AUC (ng·day/mL)T½ (days)
Pour-on0.5 mg/kgTopical12.24 - 43.762.0 - 2.6780.0 - 239.02.47 - 4.16
Injectable0.2 mg/kgSubcutaneous44.0 - 47.151.33 - 1.63228.08 - 306.42.96
Topical1.0 mg/kgTopical24.63.0136.02.47
Topical1.5 mg/kgTopical30.72.17165.02.67

Table 2: Pharmacokinetic Parameters of Eprinomectin in Sheep

FormulationDoseRouteCmax (ng/mL)Tmax (days)AUC (ng·day/mL)T½ (days)
Pour-on1.0 mg/kgTopical6.203.1348.86.40
Injectable0.2 mg/kgSubcutaneous24.442.0178.416.2

Table 3: Pharmacokinetic Parameters of Eprinomectin in Goats

FormulationDoseRouteCmax (ng/mL)Tmax (days)AUC (ng·day/mL)T½ (days)
Pour-on0.5 mg/kgTopical5.602.5572.31-
Pour-on1.0 mg/kgTopical5.35 - 5.930.5 - 2.023.8 - 37.15.11
Injectable0.2 mg/kgSubcutaneous20.68 - 37.690.79 - 1.2168.5 - 116.981.66 - 2.18
Injectable0.4 mg/kgSubcutaneous39.79-169.37-
Oral (Topical formulation)0.5 mg/kgOral--17.62-
Oral (Topical formulation)1.0 mg/kgOral--45.32-

Table 4: Pharmacokinetic Parameters of Eprinomectin in Cats

FormulationDoseRouteCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)T½ (hours)Bioavailability (%)
Topical0.5 mg/kgTopical20.024210011431
Intravenous0.4 mg/kgIntravenous503.00.083516023-
Topical (Combination)0.5 mg/kgTopical23.6353744129.6-

Note on Canine Data: Extensive literature searches did not yield in-vivo pharmacokinetic studies for eprinomectin in dogs. One study investigated the efficacy of an oral dose of 100 µg/kg against Toxocara canis and found it to be 100% effective without observed side effects.[1][2] Another in-vitro study examined the plasma protein binding of eprinomectin in various species and included dog plasma.[3] However, key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life following controlled administration in dogs are not publicly available. This represents a significant data gap in the comparative pharmacokinetics of this compound.

Experimental Protocols

A standardized experimental protocol for determining the pharmacokinetic profile of eprinomectin in a target animal species is outlined below. This protocol is a synthesis of methodologies reported in multiple studies and aligns with regulatory guidelines such as those from the European Medicines Agency (EMA) and the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[4][5][6][7]

2.1. Animal Selection and Acclimatization

  • Species and Breed: Clinically healthy, adult animals of the target species and relevant breed.

  • Exclusion Criteria: Animals with any signs of disease, underweight or overweight, or those who have received any medication that could interfere with the study. Pregnant or lactating animals may be included depending on the study's objectives.

  • Acclimatization: Animals should be acclimatized to the study conditions for a minimum of 7 days before the start of the experiment.

  • Housing: Animals should be housed in conditions that comply with animal welfare regulations, with ad libitum access to water and a standard diet.

2.2. Drug Administration

  • Dose Calculation: The dose of eprinomectin is calculated based on the individual body weight of each animal, determined shortly before administration.

  • Formulation and Route: The specific formulation (e.g., pour-on, injectable) is administered according to the manufacturer's instructions or the study design. For topical applications, the dose is applied along the dorsal midline. For subcutaneous injections, a specific site (e.g., behind the shoulder) is used consistently.

2.3. Sample Collection

  • Matrix: Blood is the primary matrix for pharmacokinetic analysis.

  • Collection Schedule: Blood samples (typically 5-10 mL) are collected from the jugular vein (or other appropriate vessel) into heparinized tubes at the following suggested time points:

    • Pre-dose (0 hours)

    • Post-dose: 2, 4, 8, 12, 24, 36, 48, 72, 96, 120, 168, 240, 336, 504, and 672 hours. The schedule may be adjusted based on the expected pharmacokinetic profile of the formulation.

  • Sample Processing: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes) within one hour of collection and stored frozen at -20°C or lower until analysis.

2.4. Analytical Methodology

  • Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the most common method for quantifying eprinomectin in plasma.[2][8][9]

  • Sample Preparation: This typically involves liquid-liquid extraction or solid-phase extraction to isolate the drug from the plasma matrix.

  • Derivatization: Eprinomectin is often derivatized to form a fluorescent compound, enhancing detection sensitivity.

  • Validation: The analytical method must be validated according to VICH guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of quantification).[6]

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the typical workflow of a pharmacokinetic study for eprinomectin.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analytical Phase cluster_data_analysis Data Analysis & Reporting animal_selection Animal Selection & Acclimatization dosing Drug Administration animal_selection->dosing protocol_design Protocol Design & Ethical Approval protocol_design->animal_selection sampling Blood Sample Collection dosing->sampling processing Plasma Separation & Storage sampling->processing extraction Sample Extraction & Derivatization processing->extraction hplc HPLC Analysis extraction->hplc pk_modeling Pharmacokinetic Modeling hplc->pk_modeling report Final Report Generation pk_modeling->report

Standardized workflow for an eprinomectin pharmacokinetic study.

3.2. Metabolic Pathway

Eprinomectin is characterized by its limited metabolism in treated animals. The majority of the administered dose is excreted in the feces as the unchanged parent drug.[3][10][11]

metabolic_pathway cluster_excretion Primary Excretion Route Eprinomectin Administered Eprinomectin Absorption Systemic Absorption Eprinomectin->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Minimal Hepatic Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Feces Feces (largely unchanged) Excretion->Feces Major Pathway Urine Urine (minor) Excretion->Urine Minor Pathway

General metabolic and excretion pathway of eprinomectin in animals.

Conclusion

The pharmacokinetic profile of eprinomectin varies significantly across different animal species and formulations. Generally, subcutaneous administration leads to higher bioavailability compared to pour-on applications.[8] Eprinomectin exhibits a long half-life in most species, contributing to its persistent efficacy. The drug is poorly metabolized, with the parent compound being the major component excreted, primarily in the feces. This low level of metabolism contributes to its favorable safety profile, particularly concerning residues in milk from treated dairy animals. The notable absence of in-vivo pharmacokinetic data for eprinomectin in dogs highlights an area for future research to ensure its safe and effective use in this species. This guide provides a foundational understanding for professionals involved in the research and development of veterinary pharmaceuticals containing eprinomectin.

References

A Technical Guide to the Spectrum of Activity of Eprinomectin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a second-generation, broad-spectrum endectocide belonging to the macrocyclic lactone class of anthelmintics.[1] As a semi-synthetic derivative of the avermectin family, it is utilized extensively in veterinary medicine for the control of internal and external parasites in livestock, including dairy and beef cattle, sheep, and goats.[1][2] Its favorable pharmacokinetic profile, particularly its low partitioning into milk, allows for its use in lactating dairy animals with a zero-day milk withdrawal period, a significant advantage in production medicine.[3][4][5]

This technical guide provides an in-depth overview of the antiparasitic spectrum of eprinomectin. It details its molecular mechanism of action, presents quantitative efficacy data against key parasite species, outlines the standard experimental protocols used for its evaluation, and discusses the critical issue of emerging anthelmintic resistance.

Mechanism of Action

The parasiticidal activity of eprinomectin, like other avermectins, is mediated through its specific and high-affinity binding to glutamate-gated chloride channels (GluCls).[6] These channels are ligand-gated ion channels found exclusively in the nerve and muscle cells of protostome invertebrates, such as nematodes and arthropods.[7]

Eprinomectin acts as an allosteric agonist, binding to a site at the interface of adjacent subunits within the transmembrane domain of the GluCl receptor.[6][8] This binding locks the channel in an open conformation, leading to a persistent influx of chloride ions into the cell.[8][9] The resulting hyperpolarization of the postsynaptic membrane prevents the transmission of nerve signals, causing flaccid paralysis and, ultimately, the death of the parasite by starvation or expulsion from the host.[8] The absence of these specific GluCls in vertebrates such as mammals provides a wide margin of safety for the host animal.

cluster_membrane Invertebrate Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Pore Open Channel Pore GluCl->Pore Conformational Change Hyperpolarization Hyperpolarization Eprinomectin Eprinomectin Eprinomectin->GluCl Binds to Allosteric Site Cl_ions Chloride Ions (Cl-) Cl_ions->Pore Persistent Influx Cl_ions->Hyperpolarization Increases Intracellular Cl- Paralysis Flaccid Paralysis & Parasite Death Hyperpolarization->Paralysis Prevents Nerve Signal Transmission

Caption: Mechanism of action of eprinomectin on invertebrate glutamate-gated chloride channels.

Spectrum of Antiparasitic Activity

Eprinomectin exhibits potent activity against a wide range of nematodes and arthropods. Its efficacy is dependent on the host species, parasite, formulation, and dosage.

Endoparasite (Nematode) Efficacy

Eprinomectin is highly effective against the adult and larval stages of major gastrointestinal and pulmonary nematodes.[10][11]

Table 1: Efficacy of Eprinomectin Against Key Endoparasites

Host SpeciesParasite SpeciesFormulationDoseEfficacy (%)Reference(s)
Cattle Ostertagia ostertagi (adult, L4, inhibited L4)Pour-on / Injectable0.5 mg/kg / 1 mg/kg>99 / ≥94[10][11]
Dictyocaulus viviparus (adult)Pour-on / Injectable0.5 mg/kg / 1 mg/kg>99 / ≥94[10][11]
Cooperia spp. (adult, L4)Pour-on / Injectable0.5 mg/kg / 1 mg/kg>99 / ≥94[10][11]
Haemonchus placei (adult)Pour-on / Injectable0.5 mg/kg / 1 mg/kg>99 / ≥94[10][11]
Trichostrongylus axei (adult)Pour-on / Injectable0.5 mg/kg / 1 mg/kg>99 / ≥94[10][11]
Nematodirus helvetianus (adult)Pour-on / Injectable0.5 mg/kg / 1 mg/kg>99 / ≥94[10][11]
Oesophagostomum radiatum (adult)Pour-on / Injectable0.5 mg/kg / 1 mg/kg>99 / ≥94[10][11]
Sheep Haemonchus contortus (adult)Pour-on1.0 mg/kg>99[12]
Teladorsagia circumcincta (adult, inhibited L4)Pour-on1.0 mg/kg>99[12]
Dictyocaulus filaria (adult)Pour-on1.0 mg/kg>99[12]
Trichostrongylus spp. (adult)Pour-on1.0 mg/kg>99[12]
Nematodirus battus (adult)Pour-on1.0 mg/kg>99[12]
Ectoparasite Efficacy

The drug is also effective against numerous economically important ectoparasites.

Table 2: Efficacy of Eprinomectin Against Key Ectoparasites

Host SpeciesParasite SpeciesFormulationDoseEfficacy (%)Reference(s)
Cattle Mites (e.g., Chorioptes bovis, Sarcoptes scabiei)Pour-on0.5 mg/kgHigh (Specific % varies)[1]
Sucking Lice (e.g., Linognathus vituli)Pour-on0.5 mg/kgHigh (Specific % varies)[1]
Horn Flies (Haematobia irritans)Pour-on0.5 mg/kgProvides control[1]
Cattle Grubs (Hypoderma spp.)Pour-on0.5 mg/kgHigh (Specific % varies)[1]
Ticks (Rhipicephalus microplus)Injectable0.2 mg/kg>95[13]
Sheep Nasal Bot (Oestrus ovis)Pour-on1.0 mg/kg100[14]
Goats Nasal Bot (Oestrus ovis)Pour-on1.0 mg/kg91.3[14]
Buffaloes Mange Mites (Sarcoptes scabiei)Pour-on0.5 mg/kg76 (by Day 7); 100 (by Day 21)[15]
Parasites Not Covered

At standard therapeutic doses, eprinomectin is ineffective against trematodes (flukes) and cestodes (tapeworms).[1] Its efficacy against ticks is limited, although some control of certain species like Rhipicephalus (Boophilus) microplus has been demonstrated.[1][13]

Key Experimental Protocols for Efficacy Determination

The evaluation of anthelmintic efficacy relies on standardized, rigorous experimental designs.

In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common field method for assessing anthelmintic efficacy and detecting resistance in nematode populations.

  • Objective: To determine the percentage reduction in nematode egg output following treatment.

  • Experimental Protocol:

    • Animal Selection: A cohort of animals with naturally acquired parasitic infections is selected. A minimum fecal egg count (e.g., ≥150 eggs per gram) is often required for inclusion.[16]

    • Group Allocation: Animals are randomly allocated to a treatment group or an untreated control group (a minimum of 10-15 animals per group is recommended).

    • Pre-Treatment Sampling (Day 0): Individual fecal samples are collected from all animals.

    • Treatment: The treatment group receives eprinomectin at the specified dose and formulation. The control group remains untreated.

    • Post-Treatment Sampling (Day 14): Individual fecal samples are collected again, typically 14 days after treatment.

    • Analysis: Fecal egg counts (eggs per gram, EPG) are determined for all samples using a standardized technique (e.g., McMaster).

  • Data Interpretation: The percent reduction is calculated using the formula: FECR (%) = 100 × [1 – (mean EPGT2 / mean EPGC2)], where T2 is the post-treatment treated group and C2 is the post-treatment control group. According to the World Association for the Advancement of Veterinary Parasitology (WAAVP), resistance is present if the FECR is less than 95% and the lower 95% confidence limit is below 90%.[16]

start Start selection Select Animals (Natural Infection, EPG > 150) start->selection allocation Random Allocation selection->allocation control_grp Group A (Untreated Control) allocation->control_grp treat_grp Group B (Eprinomectin Treated) allocation->treat_grp day0 Day 0: Collect Fecal Samples (All Animals) control_grp->day0 day14 Day 14: Collect Fecal Samples (All Animals) treat_grp->day0 treat_admin Administer Treatment (Group B only) day0->treat_admin treat_admin->day14 counting Laboratory Analysis: Fecal Egg Count (EPG) day14->counting calc Calculate FECR% counting->calc end End calc->end Interpret Results (Resistance Assessment)

Caption: Standardized workflow for the Fecal Egg Count Reduction Test (FECRT).

Controlled Dose Confirmation Studies

These are rigorous laboratory-based studies used for drug registration and to determine efficacy against specific parasite species and life stages.

  • Objective: To determine the precise efficacy of a drug by comparing parasite burdens in treated versus untreated animals.

  • Experimental Protocol:

    • Animal Model: Parasite-naive animals (e.g., calves, lambs) are used.

    • Artificial Infection: Animals are infected with a known number of infective-stage larvae (L3) of specific nematode species.[10] The timing of infection is controlled to target specific developmental stages (e.g., immature L4 or adult).

    • Group Allocation: Animals are blocked by body weight and randomly allocated to treatment and control groups.

    • Treatment: The treatment group is dosed with eprinomectin at the appropriate time post-infection.

    • Necropsy and Parasite Recovery: After a set period (e.g., 14-15 days post-treatment), all animals are humanely euthanized.[11] The relevant organs (e.g., abomasum, intestines, lungs) are harvested.

    • Analysis: Parasites are washed from the organs, identified by species and developmental stage, and counted.

  • Data Interpretation: Efficacy is calculated as the percentage reduction in the geometric mean parasite count in the treated group compared to the control group. An efficacy of >90% is typically required for a label claim.

The Challenge of Anthelmintic Resistance

The emergence of resistance to macrocyclic lactones, including eprinomectin, is a significant threat to sustainable livestock production.[17] Resistance, a heritable change in a parasite population's ability to survive a standard therapeutic dose, has been documented extensively, particularly in gastrointestinal nematodes of small ruminants like Haemonchus contortus.[5][16][18]

Studies have reported extremely low efficacy (FECR as low as 0-20%) in goat herds with a history of frequent anthelmintic use.[16] The method of administration can be a contributing factor. For instance, topical (pour-on) formulations in sheep have been shown to result in significantly lower and more variable plasma drug concentrations compared to subcutaneous injections.[18] This sub-therapeutic exposure can select for resistant parasites within a population, allowing them to survive and reproduce.

cluster_drug Drug Administration & Pharmacokinetics cluster_parasite Parasite Population Dynamics Formulation Formulation PourOn Pour-On Injectable Injectable Absorption Drug Absorption PourOn->Absorption Variable Injectable->Absorption Consistent LowPlasma Sub-Therapeutic Plasma Concentration Absorption->LowPlasma HighPlasma Therapeutic Plasma Concentration Absorption->HighPlasma Selection Selection Pressure LowPlasma->Selection Exerts Weak Pressure HighPlasma->Selection Exerts Strong Pressure Population Mixed Parasite Population (Susceptible + Resistant) Population->Selection Resistance Resistance Amplification (Resistant worms survive/reproduce) Selection->Resistance Control Effective Parasite Control (Susceptible worms killed) Selection->Control

Caption: Relationship between drug formulation, plasma concentration, and selection for resistance.

Conclusion

Eprinomectin is a highly effective, broad-spectrum endectocide with a well-characterized mechanism of action targeting invertebrate-specific glutamate-gated chloride channels. It provides excellent control of economically important nematodes and ectoparasites in a range of livestock species. However, the value of this molecule is threatened by the global spread of anthelmintic resistance. For researchers and drug development professionals, future efforts must focus on strategies to mitigate resistance, develop novel delivery systems to optimize pharmacokinetic profiles, and discover new chemical entities with alternative modes of action to ensure the long-term viability of parasite control in veterinary medicine.

References

Methodological & Application

Application Notes and Protocols for Eprinomectin Administration in Laboratory Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of eprinomectin in common laboratory animal species. Eprinomectin, a member of the avermectin family of macrocyclic lactones, is a broad-spectrum endectocide effective against various internal and external parasites.[1][2] Its primary mode of action involves binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite.[3]

Data Presentation: Quantitative Toxicity and Dosage Data

The following tables summarize key quantitative data for eprinomectin administration in various laboratory animal models. These values are essential for dose selection and study design in preclinical research.

Table 1: Acute Toxicity of Eprinomectin

SpeciesRoute of AdministrationLD₅₀ (mg/kg bw)Observed Toxic Symptoms
MouseOral~70Ataxia, tremors, loss of righting reflex, ptosis, bradypnea[1]
MouseIntraperitoneal~35Ataxia, tremors, loss of righting reflex, ptosis, bradypnea[1]
RatOral~55Ataxia, tremors, loss of righting reflex, ptosis, bradypnea[1]
RatIntraperitoneal~35Ataxia, tremors, loss of righting reflex, ptosis, bradypnea[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) in Repeat-Dose Toxicity Studies

SpeciesStudy DurationRoute of AdministrationNOAEL (mg/kg bw/day)Key Toxic Effects Observed at Higher Doses
RatTwo-generationDietary0.4Reduced feed intake, weight loss, low copulation rates[4]
Dog14-weekGavage0.8Mydriasis, ataxia, salivation[5]
Dog53-weekGavage1Mydriasis, focal neuronal degeneration in the brain[3][5]
RabbitDevelopmentalGavage1.2 (maternal)Mydriasis, slowed pupillary reflex[5]

Table 3: Recommended Therapeutic and Experimental Doses

SpeciesApplicationRoute of AdministrationDose (mg/kg bw)Reference
MousePharmacokinetic studyOral, IV, Subcutaneous0.2[6]
RatExploratory toxicityDietary0.5 - 20 (per day)[1]
RabbitEfficacy (Psoroptes cuniculi)Topical0.5 (twice, 14-day interval)[7]
RabbitPharmacokinetic studyTopical1[8][9]
CatPharmacokinetic studyTopical0.5[10]
CatPharmacokinetic studyIntravenous0.4[10]

Experimental Protocols

The following are detailed methodologies for the administration of eprinomectin in key laboratory animal studies.

Protocol 1: Oral Administration in Rodents (Mouse/Rat) for Pharmacokinetic Studies

This protocol is adapted from studies investigating the pharmacokinetic profile of eprinomectin.[6]

1. Materials:

  • Eprinomectin solution (formulation will depend on study objectives, e.g., dissolved in 0.5% aqueous methylcellulose[1])
  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
  • Syringes (1 mL)
  • Animal scale

2. Procedure:

  • Animal Preparation: Acclimatize animals to laboratory conditions for at least 7 days. Fast animals for approximately 12 hours prior to oral administration to ensure optimal absorption.[11]
  • Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the eprinomectin solution.
  • Administration:
  • Gently restrain the animal.
  • Insert the gavage needle carefully into the esophagus. Ensure the tip of the needle has passed the diaphragm before dispensing the solution.
  • Administer the calculated volume of the eprinomectin solution slowly.
  • Withdraw the gavage needle smoothly.
  • Post-Administration Monitoring: Observe the animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.[1]
  • Sample Collection: Collect blood samples at predetermined time points via appropriate methods (e.g., tail vein, saphenous vein) to determine plasma concentrations of eprinomectin.

Protocol 2: Topical Administration in Rabbits for Efficacy Studies (e.g., against Psoroptes cuniculi)

This protocol is based on studies evaluating the efficacy of topical eprinomectin for the treatment of ear mite infestations.[7]

1. Materials:

  • Eprinomectin pour-on solution (e.g., 0.5%)
  • Calibrated pipette or syringe for accurate dosing
  • Clippers (optional)
  • Personal protective equipment (gloves)

2. Procedure:

  • Animal Preparation: Acclimatize rabbits to their housing. No fasting is required.
  • Dose Calculation: Weigh each rabbit to determine the correct dose volume. For a 0.5 mg/kg dose using a 0.5% solution, the volume is 0.1 mL/kg.
  • Administration:
  • Part the fur on the skin at the base of the neck, between the shoulder blades, to expose the skin. This location minimizes the potential for oral ingestion through grooming.
  • Apply the calculated volume of the eprinomectin solution directly onto the skin.
  • Post-Administration Monitoring: Observe the animals for any signs of skin irritation at the application site or systemic adverse effects.
  • Efficacy Assessment: At predetermined intervals (e.g., weekly), examine the ear canals for the presence of live mites and assess the resolution of clinical signs (e.g., crusting, inflammation).[7]

Protocol 3: Subcutaneous Injection in Mice for Disposition Studies

This protocol is derived from research comparing the disposition of different macrocyclic lactones.[6]

1. Materials:

  • Sterile eprinomectin injectable solution
  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
  • Animal scale
  • Disinfectant (e.g., 70% ethanol)

2. Procedure:

  • Animal Preparation: Acclimatize mice to their environment.
  • Dose Calculation: Weigh each mouse immediately prior to injection.
  • Administration:
  • Loosely restrain the mouse.
  • Lift the skin over the back, slightly anterior to the shoulders, to create a "tent."
  • Disinfect the injection site.
  • Insert the needle into the base of the skin tent, parallel to the spine.
  • Inject the calculated volume of the eprinomectin solution into the subcutaneous space.
  • Withdraw the needle and gently massage the area to aid dispersion of the solution.
  • Post-Administration Monitoring: Monitor the animals for any local reactions at the injection site (e.g., swelling, inflammation) and for any systemic adverse effects.
  • Sample Collection: Collect plasma, brain, and intestinal tissue samples at specified time points to measure drug concentrations and assess distribution.[6]

Visualizations

Eprinomectin Administration and Pharmacokinetic Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of eprinomectin in a laboratory animal model.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., 7 days) dose_calc Dose Calculation (based on body weight) animal_prep->dose_calc admin_route Route of Administration (Oral, Topical, SC, IV) dose_admin Eprinomectin Administration admin_route->dose_admin blood_sampling Blood Sampling (Time points) dose_admin->blood_sampling Post-dosing tissue_sampling Tissue Sampling (e.g., Brain, Fat, Liver) dose_admin->tissue_sampling hplc HPLC Analysis (Quantification) blood_sampling->hplc tissue_sampling->hplc pk_analysis Pharmacokinetic Analysis (e.g., Cmax, T1/2) hplc->pk_analysis G eprinomectin Eprinomectin receptor Glutamate-gated Chloride Channel (in parasite nerve/muscle cell) eprinomectin->receptor Binds with high affinity channel_opening Increased Chloride Ion (Cl-) Influx receptor->channel_opening hyperpolarization Hyperpolarization of Cell Membrane channel_opening->hyperpolarization paralysis Paralysis and Death of the Parasite hyperpolarization->paralysis

References

Application Note: In Vitro Efficacy Assay for Eprinomectin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eprinomectin is a broad-spectrum semi-synthetic macrocyclic lactone anthelmintic used in veterinary medicine to treat and control infections of gastrointestinal roundworms, lungworms, and other parasites in cattle, sheep, and goats.[1][2] Its high efficacy and favorable safety profile, including a zero-milk withdrawal time in dairy cattle, make it a valuable tool in livestock health management.[3] The primary mechanism of action for eprinomectin involves the potentiation of glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells.[4][5] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[6][7]

The emergence of anthelmintic resistance in parasite populations, including to macrocyclic lactones, necessitates robust and reproducible methods for monitoring drug efficacy and for the screening of new anthelmintic candidates.[8][9] In vitro assays provide a cost-effective, high-throughput, and ethically sound alternative to in vivo studies for these purposes.[10] This application note describes a detailed protocol for an in vitro larval motility assay to determine the efficacy of eprinomectin against the third-stage larvae (L3) of Haemonchus contortus, a pathogenic and economically significant gastrointestinal nematode of small ruminants.[11][12]

Principle of the Assay

The in vitro larval motility assay is based on the principle that the viability and health of nematode larvae are directly correlated with their motility.[13] Eprinomectin's effect on the neuromuscular system of the larvae leads to a dose-dependent reduction in motility.[14] This reduction in movement can be quantified and used to determine the effective concentration (EC50) of the drug. The assay described herein utilizes a 24-well plate format for the exposure of H. contortus L3 larvae to serial dilutions of eprinomectin. Larval motility is assessed at specific time points, and the data is used to generate dose-response curves.

Experimental Protocols

1. Preparation of Haemonchus contortus Third-Stage Larvae (L3)

  • Source: Obtain fecal samples from sheep or goats mono-specifically infected with a susceptible strain of Haemonchus contortus.

  • Culture:

    • Mix the feces with vermiculite in a 1:1 ratio and moisten with water.

    • Incubate the mixture at 25-27°C for 7-10 days to allow the eggs to hatch and develop into L3 larvae.

    • Harvest the L3 larvae using a Baermann apparatus.

  • Cleaning and Sterilization:

    • Wash the harvested larvae multiple times with sterile phosphate-buffered saline (PBS) to remove debris.

    • To reduce bacterial contamination, incubate the larvae in a solution of 0.1% sodium hypochlorite for 3-5 minutes, followed by several washes with sterile PBS.

  • Quantification:

    • Estimate the larval concentration by counting the number of larvae in a small, known volume of the suspension under a microscope.

    • Adjust the concentration to approximately 1000 larvae/mL in RPMI-1640 medium supplemented with 1% antibiotic-antimycotic solution.

2. Preparation of Eprinomectin Solutions

  • Stock Solution: Prepare a 1 mg/mL stock solution of eprinomectin in dimethyl sulfoxide (DMSO).

  • Serial Dilutions:

    • Perform serial dilutions of the eprinomectin stock solution in RPMI-1640 medium to achieve the desired final concentrations for the assay.

    • The final concentration of DMSO in the assay wells should not exceed 0.1% to avoid toxicity to the larvae.[14]

3. Larval Motility Assay Protocol

  • Dispense 450 µL of RPMI-1640 medium containing the appropriate concentration of eprinomectin into the wells of a 24-well plate.

  • Include negative control wells containing RPMI-1640 with 0.1% DMSO and positive control wells with a known anthelmintic (e.g., levamisole).

  • Add 50 µL of the larval suspension (approximately 50 larvae) to each well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • At 24, 48, and 72 hours post-incubation, assess larval motility.

  • To assess motility, gently stimulate the larvae and observe their movement under an inverted microscope. Larvae are considered motile if they exhibit a sinusoidal motion and immotile if they are straight or show only minimal, uncoordinated movement of the head or tail.

  • For each well, count the number of motile and immotile larvae.

  • Calculate the percentage of motility inhibition for each concentration using the following formula: % Inhibition = 100 - [ (Number of motile larvae in test well / Number of motile larvae in negative control well) * 100 ]

4. Data Analysis

  • Plot the percentage of motility inhibition against the logarithm of the eprinomectin concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the EC50 value, which is the concentration of eprinomectin that inhibits 50% of larval motility.

Data Presentation

Table 1: In Vitro Motility Inhibition of H. contortus L3 Larvae by Eprinomectin at 48 Hours

Eprinomectin Concentration (ng/mL)Log Concentration% Motility Inhibition (Mean ± SD)
1002.0098.5 ± 1.5
101.0092.1 ± 3.2
10.0075.4 ± 4.1
0.1-1.0052.3 ± 5.8
0.01-2.0028.7 ± 4.5
0.001-3.0010.2 ± 2.9
0 (Control)-0.0 ± 0.0

Table 2: EC50 Values of Eprinomectin against H. contortus L3 Larvae at Different Time Points

Time Point (Hours)EC50 (ng/mL)95% Confidence Interval
240.180.15 - 0.22
480.090.07 - 0.11
720.050.04 - 0.06

Mandatory Visualizations

Eprinomectin_Mechanism_of_Action cluster_neuron Invertebrate Neuron/Muscle Cell Eprinomectin Eprinomectin GluCl Glutamate-Gated Chloride Channel (GluCl) Eprinomectin->GluCl Binds and Potentiates Chloride Chloride Ions (Cl-) GluCl->Chloride Increases Influx Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Results in

Caption: Eprinomectin's mechanism of action on the parasite's neuromuscular system.

In_Vitro_Assay_Workflow start Start: Obtain H. contortus infected fecal samples culture Fecal Culture (7-10 days at 25-27°C) start->culture harvest Harvest L3 Larvae (Baermann Technique) culture->harvest clean Wash and Sterilize Larvae harvest->clean quantify Quantify Larval Concentration clean->quantify setup_assay Set up 24-Well Plate Assay (~50 larvae/well) quantify->setup_assay prepare_drug Prepare Eprinomectin Serial Dilutions prepare_drug->setup_assay incubate Incubate at 37°C (24, 48, 72 hours) setup_assay->incubate assess Assess Larval Motility (Microscopic Observation) incubate->assess analyze Data Analysis (Calculate % Inhibition and EC50) assess->analyze end End: Determine Eprinomectin Efficacy analyze->end

Caption: Experimental workflow for the in vitro larval motility assay.

References

Application Notes and Protocols: Eprinomectin in Cancer Cell Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin, a macrocyclic lactone belonging to the avermectin class of drugs, has demonstrated significant anti-cancer potential in preclinical studies.[1][2][3][4][5] Primarily investigated in prostate cancer models, eprinomectin has been shown to inhibit cell viability, induce apoptosis, and trigger cell cycle arrest by targeting key signaling pathways.[1][2][6] These application notes provide a comprehensive overview of the use of eprinomectin in cancer cell culture, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.

Mechanism of Action

Eprinomectin exerts its anti-cancer effects through a multi-faceted approach, primarily by:

  • Inducing Apoptosis: Eprinomectin treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins such as Bad and the activation of caspase-9 and caspase-3, ultimately resulting in the cleavage of PARP1.[1][2]

  • Promoting Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase.[1][2] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, and CDK4, as well as the transcription factor c-Myc.[1][2]

  • Inhibiting the Wnt/β-catenin Signaling Pathway: Eprinomectin antagonizes the Wnt/β-catenin pathway by promoting the translocation of β-catenin from the nucleus to the cytoplasm.[1][2] This leads to a reduction in the expression of downstream target genes like c-Myc and cyclin D1, which are crucial for cancer cell proliferation.[2][4]

  • Targeting Cancer Stem Cells (CSCs): Eprinomectin has been shown to inhibit the expression of various cancer stem cell markers, including ALDH1, Sox-2, Nanog, Oct3/4, and CD44, suggesting its potential to target the cancer stem cell population.[1][2][6]

  • Inducing Oxidative and Endoplasmic Reticulum Stress: The generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum stress contribute to eprinomectin-mediated apoptosis and autophagy in cancer cells.[2][3][4]

Quantitative Data

The efficacy of eprinomectin has been quantified in various prostate cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and its effects on key protein expression.

Table 1: IC50 Values of Eprinomectin in Prostate Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation
PC3Prostate Cancer25[1]
DU145Prostate Cancer12.5[7]

Table 2: Effect of Eprinomectin on Protein Expression in PC3 Prostate Cancer Cells

Protein TargetEffectPathwayCitation
Cyclin D1DownregulationCell Cycle[1][2]
Cyclin D3DownregulationCell Cycle[1]
CDK4DownregulationCell Cycle[1][2]
c-MycDownregulationWnt/β-catenin, Cell Cycle[1][2]
Mcl-1DownregulationApoptosis[2]
XIAPDownregulationApoptosis[1][2]
c-IAP1DownregulationApoptosis[2]
SurvivinDownregulationApoptosis[1][2]
pH2A.XActivationDNA Damage/Apoptosis[1][2]
BadActivationApoptosis[1][2]
Caspase-9ActivationApoptosis[1][2]
Caspase-3ActivationApoptosis[1][2]
PARP1CleavageApoptosis[1][2]
β-catenin (nuclear)Translocation to cytoplasmWnt/β-catenin[1][2]
ALDH1, Sox-2, Nanog, Oct3/4, CD44DownregulationCancer Stem Cells[1][2][6]

Experimental Protocols

Detailed protocols for key experiments to assess the efficacy of eprinomectin in cancer cell culture are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in studies on eprinomectin.[1]

Objective: To determine the effect of eprinomectin on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC3, DU145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Eprinomectin (dissolved in DMSO to make a 10 mM stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • MTT solubilizing agent (e.g., 90% isopropanol, 10% Triton-X 100)

  • Microplate reader

Procedure:

  • Seed approximately 3,000 cells per well in a 96-well plate with 100 µl of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator until the cells reach approximately 60% confluency.

  • Prepare serial dilutions of eprinomectin from the 10 mM stock solution in plain culture medium to achieve final desired concentrations (e.g., 5, 10, 25, 50, 100 µM).[1] A vehicle control (DMSO) should be included.

  • Remove the existing medium from the wells and add 100 µl of the medium containing the different concentrations of eprinomectin or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • After the incubation period, add 10 µl of 5 mg/ml MTT solution to each well.

  • Incubate the plate for 3 hours at 37°C.

  • Add 150 µl of MTT solubilizing agent to each well.

  • Place the plate on a shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (OD of treated cells / OD of control cells) x 100.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the description of apoptosis assays performed in eprinomectin studies.[1]

Objective: To quantify the induction of apoptosis by eprinomectin.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Eprinomectin

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach and grow to about 70-80% confluency.

  • Treat the cells with various concentrations of eprinomectin (e.g., 10 µM and 25 µM) and a vehicle control for a specified time (e.g., 48 hours).[1]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The fluorescence intensity of Annexin V-FITC corresponds to apoptotic cells.[1]

Western Blot Analysis

This protocol outlines the general steps for western blotting to analyze protein expression changes induced by eprinomectin, as described in the literature.[1]

Objective: To determine the effect of eprinomectin on the expression levels of specific proteins involved in cell cycle, apoptosis, and signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Eprinomectin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies against target proteins (e.g., Cyclin D1, CDK4, Caspase-3, β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture dishes and treat with desired concentrations of eprinomectin for the appropriate duration.

  • Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway

Eprinomectin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eprinomectin Eprinomectin Wnt_Signal Wnt Signaling (Antagonized) Eprinomectin->Wnt_Signal Inhibits ROS ROS Generation Eprinomectin->ROS ER_Stress ER Stress Eprinomectin->ER_Stress GSK3b GSK3β Wnt_Signal->GSK3b Inhibits beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto Phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin_cyto Promotes degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation (Inhibited by Eprinomectin) Bad_act Bad (activated) ROS->Bad_act Casp9 Caspase-9 ER_Stress->Casp9 Bad_act->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis PARP_cleavage PARP Cleavage Casp3->PARP_cleavage TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Proliferation Cell Proliferation (Inhibited) Target_Genes->Proliferation CDK4_CyclinD CDK4/Cyclin D Target_Genes->CDK4_CyclinD G0G1_Arrest G0/G1 Arrest CDK4_CyclinD->G0G1_Arrest Promotes progression (Inhibited)

Caption: Eprinomectin's proposed mechanism of action in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot A1 Seed Cells in 96-well plate A2 Treat with Eprinomectin A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 B1 Seed Cells in 6-well plate B2 Treat with Eprinomectin B1->B2 B3 Harvest & Stain with Annexin V/PI B2->B3 B4 Flow Cytometry Analysis B3->B4 C1 Treat Cells & Lyse C2 Quantify Protein C1->C2 C3 SDS-PAGE C2->C3 C4 Transfer to Membrane C3->C4 C5 Antibody Incubation C4->C5 C6 Detect & Analyze C5->C6

References

Application Note: Determination of Eprinomectin Concentration in Plasma using HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eprinomectin, a member of the avermectin class of endectocides, is widely used in veterinary medicine for its broad-spectrum antiparasitic activity.[1][2] Accurate quantification of eprinomectin in plasma is crucial for pharmacokinetic and residue studies. This application note details a robust and sensitive method for the determination of eprinomectin in plasma using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The method involves a derivatization step to convert the non-fluorescent eprinomectin into a fluorescent derivative, enabling high sensitivity and specificity.

Principle

Eprinomectin is extracted from plasma samples and then derivatized to form a stable and highly fluorescent product. The derivatization is achieved through a condensation reaction with trifluoroacetic anhydride and N-methylimidazole.[1][3][4] The resulting fluorescent derivative is then separated and quantified by reverse-phase HPLC with fluorescence detection.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC-fluorescence detection method for eprinomectin in plasma, as established in published literature.

Table 1: Method Validation Parameters

ParameterValueReference
Linearity Range0.5 - 50 ng/mL[1][3][4]
0.625 - 100 ng/mL[5]
Correlation Coefficient (r)0.999[1][3][4]
Limit of Detection (LOD)0.1 ng/mL[1][3][4]
Limit of Quantification (LOQ)0.1 ng/mL[1]
0.07 ng/mL[1]

Table 2: HPLC and Fluorescence Detector Conditions

ParameterCondition 1Condition 2
HPLC System
ColumnC18 reversed-phaseC18 reversed-phase
Mobile PhaseAcetonitrile:Methanol:Water (47:33:20, v/v/v)87% Acetonitrile, 12.9% Ultrapure Water, 0.1% Trifluoroacetic Acid
Flow Rate1.5 mL/min1.0 mL/min
Column Temperature30°C30°C
Injection Volume15 µL50 µL
Retention Time~6 minB1b: 2.92 min, B1a: 3.75 min
Fluorescence Detector
Excitation Wavelength355 nm365 nm
Emission Wavelength465 nm475 nm
Reference[1][3][4][5][6]

Experimental Protocols

1. Reagents and Materials

  • Eprinomectin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Ultrapure)

  • Trifluoroacetic anhydride (TFAA)

  • N-methylimidazole (NMI)

  • Trifluoroacetic acid (TFA)

  • Blank bovine plasma

  • Solid-phase extraction (SPE) C18 cartridges

  • Syringe filters (0.22 µm, hydrophilic PVDF)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the eprinomectin reference standard in 100% HPLC-grade acetonitrile to achieve a final concentration of 1 mg/mL.[5] Store this solution protected from light at -20°C.[5]

  • Spiking Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile. These solutions will be used to spike blank plasma for the calibration curve.

3. Sample Preparation

Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Protein Precipitation.

Protocol 3.1: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Load 1 mL of the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with a suitable solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elute the eprinomectin from the cartridge with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 55-60°C.[5][7]

  • Proceed to the derivatization step.

Protocol 3.2: Protein Precipitation

  • To 1 mL of plasma sample in a centrifuge tube, add 1 mL of acetonitrile.[5]

  • Vortex the mixture briefly to precipitate the plasma proteins.

  • Centrifuge the sample at 3500 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 55°C for approximately 30 minutes.[5]

  • Proceed to the derivatization step.

4. Derivatization

  • Reconstitute the dried residue from the sample preparation step in 100 µL of a 1:1 (v/v) solution of acetonitrile and N-methylimidazole. Vortex the mixture.[5]

  • Add 100 µL of a 7:3 (v/v) solution of acetonitrile and trifluoroacetic anhydride to the mixture. Vortex again.[5]

    • Note: The derivatization reagents (acetonitrile:N-methylimidazole and acetonitrile:trifluoroacetic anhydride solutions) should be prepared fresh daily.[5]

  • Allow the reaction to proceed for a specified time and temperature if necessary, as the reaction can be time and temperature-dependent.[8]

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.[5]

5. HPLC Analysis

  • Set up the HPLC system according to the conditions specified in Table 2.

  • Inject 50 µL of the filtered, derivatized sample into the HPLC system.[5]

  • Acquire and process the chromatogram.

6. Calibration Curve and Quantification

  • Prepare a calibration curve by spiking blank plasma with known concentrations of eprinomectin standard solutions (e.g., 0.625, 1.25, 2.5, 5, 10, 25, 50, and 100 ng/mL).[5]

  • Process the calibration standards using the same sample preparation and derivatization procedures as the unknown samples.

  • Plot the peak area of the eprinomectin derivative against the corresponding concentration to generate a linear regression curve.

  • Determine the concentration of eprinomectin in the unknown plasma samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma_Sample 1. Plasma Sample Protein_Precipitation 2a. Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation SPE 2b. Solid-Phase Extraction (C18 Cartridge) Plasma_Sample->SPE Centrifugation 3a. Centrifugation Protein_Precipitation->Centrifugation Elution 3b. Elution SPE->Elution Supernatant_Transfer 4a. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 5. Evaporation to Dryness Supernatant_Transfer->Evaporation Elution->Evaporation Reconstitution 6. Reconstitution (ACN:NMI) Evaporation->Reconstitution Derivatizing_Agent 7. Add Derivatizing Agent (ACN:TFAA) Reconstitution->Derivatizing_Agent Reaction 8. Reaction Derivatizing_Agent->Reaction Filtering 9. Filtering Reaction->Filtering HPLC_Injection 10. HPLC Injection Filtering->HPLC_Injection Fluorescence_Detection 11. Fluorescence Detection HPLC_Injection->Fluorescence_Detection Data_Analysis 12. Data Analysis Fluorescence_Detection->Data_Analysis

Caption: Experimental workflow for eprinomectin analysis in plasma.

Derivatization_Reaction Eprinomectin Eprinomectin (Non-fluorescent) Fluorescent_Derivative Fluorescent Derivative Eprinomectin->Fluorescent_Derivative Condensation Reaction TFAA_NMI Trifluoroacetic Anhydride (TFAA) + N-methylimidazole (NMI) TFAA_NMI->Fluorescent_Derivative

Caption: Derivatization reaction of eprinomectin.

References

Application Note: Eprinomectin's Effect on Cell Viability Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eprinomectin, a member of the macrocyclic lactone class of endectocides, is primarily known for its antiparasitic activity.[1][2] Its mechanism of action in invertebrates involves binding to glutamate-gated chloride ion channels, leading to paralysis and death of the parasite.[1] Recent studies have unveiled its potential as an anticancer agent, demonstrating cytotoxic effects on various cancer cell lines.[3][4][5] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of eprinomectin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[6] These insoluble formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Protocols

Materials and Reagents

  • Target cell line (e.g., PC-3, DU145 prostate cancer cells, or other relevant cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Eprinomectin (powder or stock solution)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol

1. Cell Seeding: a. Culture the selected cell line in a T-75 flask to about 80-90% confluency. b. Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

2. Eprinomectin Treatment: a. Prepare a stock solution of eprinomectin (e.g., 10 mM) in DMSO. b. On the day of treatment, prepare serial dilutions of eprinomectin in serum-free culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the control) is less than 0.1% to avoid solvent toxicity. c. Carefully aspirate the culture medium from the wells. d. Add 100 µL of the respective eprinomectin dilutions to the designated wells. Include a vehicle control group (medium with the same concentration of DMSO as the eprinomectin-treated wells) and a blank group (medium only, no cells). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Assay: a. Following the incubation period, carefully remove the medium containing eprinomectin. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of the 5 mg/mL MTT reagent to each well.[6] d. Incubate the plate for 4 hours at 37°C in the dark.[6][9] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. e. After the 4-hour incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. f. Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] g. Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 d. The IC₅₀ value (the concentration of eprinomectin that inhibits 50% of cell viability) can be determined by plotting a dose-response curve of eprinomectin concentration versus percentage of cell viability.

Data Presentation

Table 1: Effect of Eprinomectin on PC-3 Cell Viability (MTT Assay)

Eprinomectin Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 6.1100 ± 5.8
585 ± 4.578 ± 5.370 ± 4.9
1072 ± 3.961 ± 4.252 ± 3.6
2548 ± 3.139 ± 2.831 ± 2.5
5035 ± 2.528 ± 2.122 ± 1.9
10021 ± 1.815 ± 1.511 ± 1.2
IC₅₀ (µM) ~25 ~18 ~12

Note: The data presented in this table is representative and based on findings from studies on prostate cancer cells.[3] Actual results may vary depending on the cell line and experimental conditions. A study on PC3 metastatic prostate cancer cells found that eprinomectin inhibited cell proliferation in a dose-dependent manner, with an IC₅₀ value of 25µM.[3]

Visualizations

MTT_Assay_Workflow MTT Cell Viability Assay Workflow with Eprinomectin cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Eprinomectin Dilutions D Treat Cells with Eprinomectin B->D C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Add Solubilization Solution G->H I Incubate for 15 min with Shaking H->I J Read Absorbance at 570 nm I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: Workflow of the MTT cell viability assay for eprinomectin.

Eprinomectin_Signaling_Pathway Proposed Signaling Pathway of Eprinomectin-Induced Apoptosis cluster_wnt Wnt/β-catenin Signaling cluster_apoptosis Apoptosis Pathway Eprinomectin Eprinomectin Wnt β-catenin (Nuclear) Eprinomectin->Wnt Inhibition Bcl2 Anti-apoptotic Proteins (Mcl-1, XIAP, c-IAP1, survivin) Eprinomectin->Bcl2 Inhibition Caspase9 Caspase-9 Eprinomectin->Caspase9 Activation CellCycle G0/G1 Phase Arrest Eprinomectin->CellCycle Induction CyclinD1 Cyclin D1 Wnt->CyclinD1 Activation cMyc c-Myc Wnt->cMyc Activation Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis CellViability Decreased Cell Viability Apoptosis->CellViability

References

Application Notes and Protocols for Measuring Eprinomectin Residues in Milk and Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of eprinomectin residues in bovine milk and edible tissues. The protocols described herein are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An overview of Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool is also included.

Eprinomectin, a member of the avermectin family, is a broad-spectrum antiparasitic agent used in cattle.[1][2] Monitoring its residue levels in milk and tissues is crucial to ensure food safety and compliance with regulatory limits.[3][4] The marker residue for eprinomectin is its B1a component.[1][2][5]

Regulatory Context: Maximum Residue Limits (MRLs)

Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for eprinomectin in food products of animal origin. These limits are set to protect consumer health.[6]

MatrixMRL (ppb)Regulatory Body/Region
Bovine Milk 12US FDA[7]
20Codex Alimentarius, EU, Canada, Brazil[8][9][10]
Bovine Liver 4800US FDA[7]
2000Codex Alimentarius[8]
1500EU[11]
1000Canada[9]
Bovine Muscle 100US FDA, Codex Alimentarius[7][8]
100Canada[9]
Bovine Fat 250Codex Alimentarius[8]
500Canada[9]
Bovine Kidney 300Codex Alimentarius, EU, Canada[8][9]

Analytical Techniques

The choice of analytical method depends on the required sensitivity, selectivity, and throughput. LC-MS/MS is considered the gold standard for confirmation and quantification, while HPLC with fluorescence detection offers a robust and sensitive alternative. ELISA can be employed as a rapid screening method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the detection and quantification of eprinomectin residues.[6][12]

Workflow for LC-MS/MS Analysis of Eprinomectin

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Milk or Homogenized Tissue Extraction Liquid-Liquid Extraction (e.g., with Acetonitrile) Sample->Extraction Cleanup Dispersive Solid-Phase Extraction (d-SPE) (e.g., C18 sorbent) Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase C18 column) Cleanup->LC Inject Extract MSMS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MSMS Quantification Quantification (Matrix-matched calibration curve) MSMS->Quantification

Caption: Workflow for the analysis of eprinomectin residues by LC-MS/MS.

Experimental Protocol: LC-MS/MS for Eprinomectin in Milk and Tissue

1. Sample Preparation (QuEChERS-based) [10]

  • For Milk:

    • Pipette 10 mL of whole milk into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the contents of a QuEChERS salt pouch (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 15 minutes.

  • For Tissue:

    • Weigh 8 g of homogenized tissue into a 50 mL centrifuge tube and add 2 mL of water.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the contents of a QuEChERS salt pouch and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 15 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the supernatant (top layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥12000 rpm for 5 minutes.

  • Take a 0.5 mL aliquot of the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions [10]

  • LC System: UPLC or HPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 µm)

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: 5 mM ammonium acetate in methanol

  • Flow Rate: 0.40 mL/min

  • Gradient: Start with 70% B, linear gradient to 97% B in 5 minutes, hold, then return to initial conditions and re-equilibrate.

  • Injection Volume: 5 µL

  • Column Temperature: 50 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization, positive mode (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for eprinomectin B1a.

4. Quantification

  • Prepare matrix-matched calibration standards by spiking blank milk or tissue extracts with known concentrations of eprinomectin.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify eprinomectin in samples by comparing their peak areas to the calibration curve.

Quantitative Performance Data for LC-MS/MS Methods

ParameterMilkTissue (Muscle, Liver, Fat)Reference
Limit of Detection (LOD) 0.016 µg/kg (ppb) for emamectin (related avermectin)2.5 ng/g (ppb)[13],[14]
Limit of Quantification (LOQ) < 2.5 µg/L (ppb)5 ng/g (ppb)[10],[14]
Recovery 75.0 - 122.0%87.9 - 99.8%[10],[12]
Precision (RSD) < 8.0%Within-day: 1.5 - 7.4%Between-day: 1.5 - 8.4%[10],[12]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves a post-column derivatization step to convert eprinomectin into a fluorescent compound, allowing for sensitive detection.[15]

Workflow for HPLC-Fluorescence Analysis of Eprinomectin

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Milk or Homogenized Tissue Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., C18 or Aminopropyl Cartridge) Extraction->Cleanup HPLC HPLC Separation (Reversed-Phase C18 column) Cleanup->HPLC Inject Eluate Derivatization Post-Column Derivatization (e.g., with Trifluoroacetic Anhydride) HPLC->Derivatization FLD Fluorescence Detection Derivatization->FLD Quantification Quantification (Calibration Curve) FLD->Quantification

Caption: Workflow for the analysis of eprinomectin residues by HPLC with fluorescence detection.

Experimental Protocol: HPLC-Fluorescence for Eprinomectin in Tissue [15]

1. Sample Preparation

  • Mix tissue with sodium sulfate, homogenize, and extract.

  • The reconstituted extract is loaded onto an aminopropyl solid-phase extraction (SPE) cartridge.

  • After solvent exchange, a portion of the eluate is collected for derivatization.

2. Derivatization

  • Automated pre-column addition of trifluoroacetic anhydride (TFAA) in acetonitrile is used to derivatize the eprinomectin.

3. HPLC Conditions [16][17]

  • LC System: HPLC system with a fluorescence detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:water (e.g., 87:13 v/v).

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation and emission wavelengths are optimized for the derivatized eprinomectin.

4. Quantification

  • Prepare calibration standards and process them through the derivatization procedure.

  • Construct a calibration curve and quantify eprinomectin in the samples.

Quantitative Performance Data for HPLC-Fluorescence Method in Bovine Tissue [15]

ParameterLiverMuscleKidneyFat
LOD 1 ng/g (ppb)1 ng/g (ppb)1 ng/g (ppb)1 ng/g (ppb)
LOQ 2 ng/g (ppb)2 ng/g (ppb)2 ng/g (ppb)2 ng/g (ppb)
Upper Limit of Quantitation 5000 ng/g (ppb)5000 ng/g (ppb)5000 ng/g (ppb)5000 ng/g (ppb)
Recovery 93 ± 12%100 ± 13%87 ± 13%95 ± 11%
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method for detecting eprinomectin residues.[18][19] It is based on the principle of antigen-antibody reaction.[20] Commercial ELISA kits are available for the detection of avermectins, including eprinomectin.[18]

Logical Relationship in Competitive ELISA for Eprinomectin

cluster_high_conc High Eprinomectin in Sample cluster_low_conc Low Eprinomectin in Sample A1 More eprinomectin binds to primary antibody. B1 Less enzyme-linked eprinomectin binds. A1->B1 C1 Less substrate is converted. B1->C1 D1 Low color signal. C1->D1 A2 Less eprinomectin binds to primary antibody. B2 More enzyme-linked eprinomectin binds. A2->B2 C2 More substrate is converted. B2->C2 D2 High color signal. C2->D2

Caption: Principle of competitive ELISA for eprinomectin detection.

General ELISA Protocol

  • Sample Preparation: Milk or tissue extracts are prepared according to the kit manufacturer's instructions. This may involve a simple dilution or an extraction step.

  • Assay Procedure:

    • Add standards, controls, and samples to the antibody-coated microtiter wells.

    • Add the enzyme-conjugated eprinomectin.

    • Incubate to allow for competitive binding.

    • Wash the wells to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: The concentration of eprinomectin in the samples is inversely proportional to the color intensity.[20] A standard curve is used to quantify the results.

Performance of a Dissociation-Enhanced Lanthanide Fluoroimmunoassay for Avermectins in Milk [21]

ParameterValue
Limit of Detection 4.6 ng/mL (ppb)
Intra-assay Precision (RSD) 11.6%
Inter-assay Precision (RSD) 15.8%
Cross-reactivity with Eprinomectin 92%

Method Validation

All analytical methods used for residue analysis must be properly validated to ensure the reliability of the results.[3][22] Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[22]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[22]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (within-run precision) and intermediate precision (between-run precision).[22][23]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]

  • Stability: The stability of the analyte in the matrix during storage and processing.[22]

References

Application Notes and Protocols: Eprinomectin as a Positive Control in Anthelmintic Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and standardized protocols for utilizing eprinomectin as a reliable positive control in both in vitro and in vivo anthelmintic screening assays. Eprinomectin, a member of the macrocyclic lactone class of endectocides, offers a well-characterized mechanism of action and broad-spectrum efficacy against a variety of nematode parasites. Its consistent and potent activity makes it an ideal benchmark for the evaluation of novel anthelmintic candidates.

Mechanism of Action

Eprinomectin exerts its anthelmintic effect by targeting glutamate-gated chloride ion channels (GluCls) which are found in the nerve and muscle cells of invertebrates.[1][2] Binding of eprinomectin to these channels leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.[1][2] This disrupts nerve signal transmission, leading to paralysis and eventual death of the parasite.[1][2] The specificity of eprinomectin for invertebrate GluCls contributes to its favorable safety profile in mammals.

Eprinomectin Signaling Pathway cluster_membrane Eprinomectin Eprinomectin GluCl Glutamate-Gated Chloride Channel (GluCl) Eprinomectin->GluCl Binds to Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Opens channel Neuron Nematode Neuron/ Muscle Cell Membrane Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx into cell Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to

Caption: Eprinomectin's mechanism of action targeting glutamate-gated chloride channels.

Data Presentation: Eprinomectin Efficacy

The following tables summarize the efficacy of eprinomectin against various nematode species from published studies, providing a baseline for comparison in screening assays.

Table 1: In Vivo Efficacy of Eprinomectin in Cattle

Nematode SpeciesDevelopmental StageEfficacy (%)
Cooperia spp.Adult & Immature>99
Dictyocaulus viviparusAdult & Immature>99
Haemonchus contortusAdult & Immature>99
Nematodirus helvetianusAdult & Immature>99
Oesophagostomum radiatumAdult & Immature>99
Ostertagia ostertagiAdult & Immature>99
Trichostrongylus axeiAdult & Immature>99
Trichostrongylus colubriformisImmature>99

Table 2: In Vivo Efficacy of Eprinomectin in Goats

Nematode SpeciesAdministration RouteDose (mg/kg)Efficacy (%)
Haemonchus contortusOral (Topical formulation)1.0≥99.8
Trichostrongylus colubriformisOral (Topical formulation)1.0≥99.8
Haemonchus contortusSubcutaneous0.297.8
Trichostrongylus colubriformisSubcutaneous0.298.7
Haemonchus contortusSubcutaneous0.498.4
Trichostrongylus colubriformisSubcutaneous0.4>99.9

Table 3: In Vitro Activity of Eprinomectin against Caenorhabditis elegans

ParameterValue
IC50 (30 min exposure) Slightly more potent than Ivermectin
IC50 (60 min exposure) Slightly more potent than Ivermectin
IC50 (90 min exposure) Slightly more potent than Ivermectin

Experimental Protocols

In Vitro Anthelmintic Screening using Caenorhabditis elegans**

This protocol details a motility-based assay to determine the anthelmintic activity of test compounds using the free-living nematode C. elegans, with eprinomectin as the positive control.

In Vitro C. elegans Assay Workflow A Synchronize C. elegans Culture D Add Synchronized L4 Larvae to each well A->D B Prepare Assay Plates (96-well) C Add Test Compounds, Eprinomectin (Positive Control), & Vehicle (Negative Control) B->C C->D E Incubate at 20°C D->E F Measure Worm Motility (e.g., using infrared tracking) E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for the in vitroC. elegans anthelmintic screening assay.

Materials:

  • C. elegans (e.g., N2 Bristol strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • M9 buffer

  • 96-well microtiter plates

  • Test compounds

  • Eprinomectin solution (positive control)

  • Vehicle (e.g., DMSO, negative control)

  • Automated worm tracker or microscope for motility assessment

Protocol:

  • Synchronization of C. elegans : Grow C. elegans on NGM plates seeded with E. coli OP50. Synchronize the culture to obtain a population of L4 larvae. This can be achieved by standard bleaching of gravid adults to isolate eggs, followed by hatching and growth to the L4 stage.

  • Assay Plate Preparation : Prepare a serial dilution of the test compounds and eprinomectin in a suitable solvent (e.g., DMSO). Dispense the compounds and controls into the wells of a 96-well plate. The final solvent concentration should be non-toxic to the worms (typically ≤1%).

  • Addition of Nematodes : Wash the synchronized L4 larvae off the NGM plates with M9 buffer. Adjust the concentration of worms and add a defined number of larvae (e.g., 20-30) to each well of the assay plate.

  • Incubation : Incubate the plates at 20°C for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment : Measure the motility of the worms in each well. This can be done using an automated worm tracking system that records movement or by visual assessment under a microscope.

  • Data Analysis : Calculate the percentage of motility inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value (the concentration that inhibits motility by 50%) for the test compounds and eprinomectin.

In Vivo Anthelmintic Efficacy using the Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for determining the efficacy of an anthelmintic in livestock. This protocol describes the use of eprinomectin as a positive control in an experimental infection model.

In Vivo FECRT Workflow A Select & Acclimatize Host Animals B Experimentally Infect Animals with Nematode Larvae A->B C Pre-treatment Fecal Sampling (Day 0) B->C D Administer Treatments: - Test Compound - Eprinomectin (Positive Control) - Vehicle (Negative Control) C->D E Post-treatment Fecal Sampling (e.g., Day 14) D->E F Perform Fecal Egg Counts (e.g., McMaster Technique) E->F G Calculate % Fecal Egg Count Reduction (FECR) F->G

Caption: Workflow for the in vivo Fecal Egg Count Reduction Test (FECRT).

Materials:

  • Suitable host animals (e.g., sheep, goats, or cattle) free of gastrointestinal nematodes.

  • Infective third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus, Trichostrongylus colubriformis).

  • Test compound formulation.

  • Eprinomectin formulation (positive control).

  • Vehicle (negative control).

  • Fecal collection bags and containers.

  • McMaster slides or other fecal egg counting apparatus.

  • Saturated salt solution (flotation fluid).

  • Microscope.

Protocol:

  • Animal Selection and Infection : Select healthy, anthelmintic-naïve animals. House them in an environment that prevents accidental infection. Experimentally infect each animal with a known number of infective L3 larvae of the desired nematode species.

  • Pre-treatment Sampling (Day 0) : Once the infection is patent (i.e., eggs are being shed in the feces, typically 2-3 weeks post-infection), collect individual fecal samples from each animal. Perform a fecal egg count (FEC) for each sample to determine the baseline egg shedding.

  • Treatment Administration : Randomly allocate animals to treatment groups: test compound, eprinomectin (positive control), and vehicle (negative control). Administer the treatments according to the recommended dosage and route of administration.

  • Post-treatment Sampling : Collect fecal samples from each animal again at a predetermined time point post-treatment (e.g., 10-14 days).

  • Fecal Egg Count : Perform FECs on the post-treatment samples using a standardized technique such as the McMaster method.

  • Data Analysis : Calculate the Fecal Egg Count Reduction (FECR) percentage for each treatment group using the following formula:

    FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of treated group pre-treatment)] x 100

    Where EPG is eggs per gram of feces. The efficacy of the test compound can be compared to that of eprinomectin.

Logical Relationships in Anthelmintic Screening

The successful identification of a novel anthelmintic candidate involves a logical progression from initial high-throughput screening to more complex and biologically relevant assays.

Anthelmintic Screening Cascade A Primary Screening (e.g., In vitro C. elegans assay) B Secondary Screening (e.g., Assays with parasitic nematodes) A->B Active Compounds C In Vivo Efficacy Studies (e.g., FECRT in rodent models) B->C Confirmed Hits D Target Animal Efficacy & Safety (e.g., Studies in livestock) C->D Efficacious Candidates E Lead Optimization D->E Lead Candidates

Caption: Logical progression of an anthelmintic drug discovery screening cascade.

By following these detailed protocols and utilizing eprinomectin as a positive control, researchers can ensure the generation of robust and comparable data, facilitating the confident identification and advancement of new anthelmintic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Eprinomectin Instability in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of eprinomectin instability in solution for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of eprinomectin instability in solution?

A1: Eprinomectin is susceptible to degradation under several conditions. Forced degradation studies have shown that it can be degraded by acid, base, oxidation, heat, and light.[1][2][3] For in vitro assays, the primary concerns are its poor aqueous solubility and potential for precipitation when diluted into physiological buffers or cell culture media, as well as degradation over time at 37°C.

Q2: What is the best solvent for preparing an eprinomectin stock solution?

A2: Eprinomectin is sparingly soluble in aqueous solutions but is soluble in organic solvents. For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. Ethanol and dimethylformamide can also be used.

Q3: My eprinomectin precipitated when I added it to my cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like eprinomectin. Here are several troubleshooting steps:

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the eprinomectin stock solution.

  • Use a stepwise dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed media.

  • Increase the final DMSO concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. A slightly higher final DMSO concentration can help maintain eprinomectin solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Rapid mixing: Add the eprinomectin stock solution drop-wise to the vortexing or swirling culture medium to avoid localized high concentrations that can trigger precipitation.

  • Consider serum concentration: Eprinomectin is highly protein-bound (>99%).[4] The presence of fetal bovine serum (FBS) in the culture medium can aid in its stabilization and solubility. Conducting experiments in serum-free media may be more challenging.

Q4: How stable is eprinomectin in cell culture media at 37°C?

Q5: Should I be concerned about light exposure when working with eprinomectin solutions?

A5: Yes, photostability studies indicate that eprinomectin is susceptible to degradation upon exposure to light.[1][3] It is recommended to prepare and store eprinomectin stock solutions in amber vials or wrapped in aluminum foil to protect them from light. When performing experiments, minimize the exposure of the culture plates containing eprinomectin to direct light for extended periods.

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Steps
Degradation of Eprinomectin Stock Solution - Prepare fresh stock solutions in DMSO every 1-2 months. - Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light by using amber vials or wrapping them in foil.
Degradation in Working Solution - Prepare working solutions fresh for each experiment from a frozen stock aliquot. - For long-term experiments, replenish the cell culture media with freshly prepared eprinomectin solution every 24-48 hours.
Precipitation in Culture Medium - Visually inspect the culture medium for any signs of precipitation after adding eprinomectin. - Follow the troubleshooting steps for precipitation outlined in the FAQs (Q3).
High Protein Binding - Be aware that in media containing serum, the free concentration of eprinomectin will be significantly lower than the total concentration due to its high protein binding (>99%).[4] This may necessitate using higher concentrations to achieve the desired biological effect.
Problem 2: Visible Precipitate in Cell Culture Wells
Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Media - Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is sufficient to maintain solubility but not high enough to cause cytotoxicity (typically ≤ 0.5%). - Pre-warm the culture medium to 37°C before adding the eprinomectin stock solution.
Improper Dilution Technique - Add the stock solution to the culture medium, not the other way around. - Add the stock solution slowly while gently agitating the medium to ensure rapid and even dispersion.
Interaction with Media Components - Some media components can contribute to the precipitation of hydrophobic compounds. If possible, try a different formulation of culture medium.

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Protein Binding >99%Cat, rat, and dog plasma[4]
Solubility SolubleDMSO, Ethanol, DimethylformamideCayman Chemical

Note: Specific solubility concentrations in these solvents are not consistently reported across publicly available literature. It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) in DMSO.

Experimental Protocols

Protocol 1: Preparation of Eprinomectin Stock and Working Solutions

Materials:

  • Eprinomectin (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

Procedure for 10 mM Stock Solution:

  • Calculate the required mass of eprinomectin for your desired volume of 10 mM stock solution (Molecular Weight of Eprinomectin B1a ≈ 914.1 g/mol ).

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of eprinomectin powder and transfer it to a sterile amber vial.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the eprinomectin is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Procedure for Preparing Working Solutions in Cell Culture Medium:

  • Thaw a single-use aliquot of the 10 mM eprinomectin stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.

  • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your final desired concentrations.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.

  • When adding the stock solution to the medium, add it drop-wise while gently swirling or vortexing the medium to ensure rapid mixing and prevent precipitation.

  • Use the freshly prepared working solutions immediately for your in vitro assay.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Cells of interest plated in a 96-well plate

  • Eprinomectin working solutions (prepared as in Protocol 1)

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the highest eprinomectin concentration)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing the desired concentrations of eprinomectin or the vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance of each well at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway Diagrams

eprinomectin_glutamate_gated_chloride_channel cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eprinomectin Eprinomectin GluCl Glutamate-Gated Chloride Channel (GluCl) Eprinomectin->GluCl Binds and Allosterically Activates Cl- Cl⁻ GluCl->Cl- Opens Channel Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Influx leads to Paralysis_Death Paralysis and Death (in invertebrates) Hyperpolarization->Paralysis_Death

eprinomectin_wnt_pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3) Frizzled->Destruction_Complex Inhibits Eprinomectin Eprinomectin Beta_Catenin β-catenin Eprinomectin->Beta_Catenin Inhibits (Potential Mechanism) Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression Activates

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Eprinomectin Stock in DMSO B Prepare Serial Dilutions in Pre-warmed Media A->B D Treat Cells with Eprinomectin Working Solutions B->D C Seed Cells in 96-well Plate C->D E Incubate (e.g., 24-72h) at 37°C, 5% CO₂ D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Read Absorbance (Plate Reader) F->G H Analyze Data and Determine IC₅₀ G->H

References

Eprinomectin Experimental Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving eprinomectin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of eprinomectin?

Eprinomectin is a broad-spectrum endectocide belonging to the macrocyclic lactone class.[1][2] Its primary mode of action involves selectively binding with high affinity to glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[1][2] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[1][2] This ultimately results in paralysis and death of the parasite.[1][3] Eprinomectin may also interact with other ligand-gated chloride channels, such as those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1][3][4]

Q2: What are the common formulations of eprinomectin used in research and what are the key differences?

Eprinomectin is commonly available in pour-on, injectable, and extended-release injectable formulations. The choice of formulation can significantly impact the pharmacokinetic profile and, consequently, experimental outcomes.

  • Pour-on: Applied topically, this formulation has lower systemic absorption compared to injectables.[4] It is designed to provide low milk and meat residues.[2] However, factors like licking by other animals can affect the actual dose received.[5]

  • Injectable (Subcutaneous): This formulation generally leads to higher bioavailability and longer mean residence time compared to pour-on applications.[6][7]

  • Extended-Release Injectable: This formulation is designed for prolonged parasite control, with effective plasma concentrations lasting up to 150 days.[8][9] It often utilizes carriers like poly(d,l-lactide-co-glycolic)acid (PLGA) microspheres.[9][10]

Q3: What level of variability in plasma concentrations of eprinomectin is considered normal?

High variability in the maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) of eprinomectin is frequently reported, with coefficients of variation ranging from 36% to 74% in some studies.[11] This variability can be influenced by the formulation, route of administration, animal physiology, and body condition.[11]

Q4: Can eprinomectin degrade in storage or during experimental procedures?

Eprinomectin should be protected from light.[12] While specific degradation pathways in experimental settings are not extensively detailed in the provided results, proper storage as recommended by the manufacturer is crucial to maintain its integrity. When in contact with soil, eprinomectin binds readily and becomes inactive over time.[13]

Troubleshooting Guides

Issue 1: High Variability in In Vivo Efficacy Studies

Symptoms:

  • Inconsistent parasite reduction between individual animals or groups.

  • Lack of dose-response relationship.

  • Results differ significantly from published studies.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Formulation & Administration Verify Formulation: Confirm the type of eprinomectin formulation being used (pour-on, injectable, extended-release) and ensure it is appropriate for the study design. Check Administration Technique: For pour-on formulations, ensure consistent application along the dorsal midline and prevent licking between animals.[5] For injectable formulations, verify the injection site and technique (subcutaneous vs. intramuscular) as this can alter absorption rates.[7]
Dosing Accuracy Accurate Body Weight: Ensure accurate and recent body weight measurements for each animal to calculate the correct dosage. Underdosing can lead to ineffective treatment and may promote parasite resistance.[13]
Animal Physiology Health Status: Assess the overall health and body condition of the animals, as these factors can influence drug metabolism and distribution.[11] Genetic Differences: Be aware that different breeds or strains of animals may exhibit varied pharmacokinetic responses.
Parasite Resistance Investigate Resistance: If efficacy is consistently low, consider the possibility of anthelmintic resistance in the parasite population. Fecal egg count reduction tests (FECRT) can be a useful tool for monitoring efficacy.[13][14]
Issue 2: Inconsistent Results in In Vitro Assays

Symptoms:

  • High standard deviations in replicate wells.

  • Poor correlation between dose and effect.

  • Difficulty in reproducing results between experiments.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Compound Preparation & Handling Solvent & Solubility: Ensure eprinomectin is fully dissolved in a suitable solvent at the correct concentration. Verify the stability of the stock solution under your storage conditions. Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of wells.
Assay Conditions Incubation Time & Temperature: Optimize and standardize incubation times and temperatures to ensure consistent drug-target interaction. Cell/Organism Viability: Confirm the health and viability of the cells or organisms being tested before and during the experiment.
Plate Effects Edge Effects: Be mindful of potential "edge effects" on multi-well plates. Consider not using the outer wells or including appropriate controls to account for this.
Issue 3: Discrepancies in Eprinomectin Quantification

Symptoms:

  • Poor recovery of eprinomectin from biological matrices.

  • High background noise or interfering peaks in chromatography.

  • Lack of linearity in the standard curve.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Sample Collection & Storage Matrix-Specific Protocols: Use validated extraction methods for the specific matrix (e.g., plasma, feces, soil).[15][16] Storage Conditions: Store samples at appropriate temperatures (e.g., -20°C) and protect from light to prevent degradation.[12]
Extraction & Derivatization Optimize Extraction: Ensure efficient extraction of eprinomectin from the matrix. Methods often involve protein precipitation followed by solid-phase extraction.[15][16] Derivatization for Fluorescence: If using HPLC with fluorescence detection, ensure the derivatization reaction with N-methylimidazole and trifluoroacetic anhydride is complete and consistent.[12][15][16]
Analytical Method Method Validation: Validate the analytical method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17][18] Internal Standard: Use an appropriate internal standard to correct for variations in extraction efficiency and instrument response.

Experimental Protocols

Protocol 1: Quantification of Eprinomectin in Plasma by HPLC with Fluorescence Detection

This protocol is based on methodologies described in the literature.[6][12]

1. Sample Preparation:

  • To 1 mL of plasma, add an internal standard.
  • Perform protein precipitation with a suitable solvent (e.g., acetonitrile).
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge.
  • Load the supernatant onto the cartridge.
  • Wash the cartridge to remove interfering substances.
  • Elute the eprinomectin with an appropriate solvent.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • Reconstitute the dried extract in a solution containing N-methylimidazole.
  • Add trifluoroacetic anhydride to initiate the derivatization reaction, which creates a fluorescent product.[12]
  • After a specified time, stop the reaction.

4. HPLC Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water is typically used.
  • Injection Volume: 15-20 µL.[18]
  • Flow Rate: Approximately 1.5 mL/min.[17]
  • Fluorescence Detection: Excitation wavelength of ~365 nm and an emission wavelength of ~470 nm.[12]
  • Quantification: Calculate the concentration of eprinomectin based on the peak area ratio to the internal standard and compare it to a standard curve.

Visualizations

Eprinomectin's Primary Mechanism of Action

Eprinomectin_Mechanism Eprinomectin Eprinomectin GluCl Glutamate-Gated Chloride Channels Eprinomectin->GluCl Binds with high affinity GABACl GABA-Gated Chloride Channels Eprinomectin->GABACl May also interact Membrane Nerve/Muscle Cell Membrane GluCl->Membrane Opens channels GABACl->Membrane Opens channels Chloride Cl- Influx Membrane->Chloride Hyperpolarization Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Results in Chloride->Hyperpolarization Leads to

Caption: Eprinomectin's primary signaling pathway.

Troubleshooting Workflow for Eprinomectin Variability

Troubleshooting_Workflow Start High Variability in Results Check_Formulation 1. Review Formulation & Administration Protocol Start->Check_Formulation Check_Dosing 2. Verify Dosing Calculations & Accuracy Check_Formulation->Check_Dosing Check_Quantification 3. Assess Analytical Method Performance Check_Dosing->Check_Quantification Check_Physiology 4. Evaluate Animal Health & Physiology Check_Quantification->Check_Physiology Check_Resistance 5. Investigate Potential Parasite Resistance Check_Physiology->Check_Resistance Outcome_Resolved Issue Resolved Check_Resistance->Outcome_Resolved If cause identified Outcome_Unresolved Consult Further Check_Resistance->Outcome_Unresolved If cause not identified

Caption: A logical workflow for troubleshooting eprinomectin experiments.

References

challenges in eprinomectin synthesis and chromatographic purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for eprinomectin synthesis and chromatographic purification. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is eprinomectin and why is its synthesis challenging?

A1: Eprinomectin is a semi-synthetic anthelmintic agent from the avermectin family, used in veterinary medicine. It is produced by chemically modifying avermectin B1, which is first generated through fermentation of the bacterium Streptomyces avermitilis. The synthesis is challenging due to the molecule's complex structure, the presence of multiple reactive sites, and the need to control stereochemistry. Key challenges include preventing the formation of closely related impurities and degradation products that are difficult to separate.

Q2: What are the main components of Eprinomectin?

A2: Eprinomectin is a mixture of two homologous components: Eprinomectin B1a (typically ≥90%) and Eprinomectin B1b (≤10%). These two components differ by a single methylene group at the C25 side chain (a sec-butyl group in B1a and an isopropyl group in B1b).

Q3: What are the most common impurities encountered during eprinomectin synthesis?

A3: During synthesis, several impurities can be formed. Notable examples include a 22,23-dihydroeprinomectin derivative, resulting from the reduction of a double bond, and an ethyl carbonate derivative, which can arise from a transesterification-type side reaction. Other process-related impurities and degradation products such as the 2-epimer of Eprinomectin and the structural isomer Δ2,3-Eprinomectin have also been identified.

Q4: Why is chromatographic purification of eprinomectin often required?

A4: Due to the formation of various structurally similar impurities and byproducts during the semi-synthetic process, achieving the high purity levels required by pharmacopoeial standards (e.g., USP) is often not possible without a dedicated chromatographic purification step. This step is critical for separating the main components (B1a and B1b) from unwanted derivatives and degradation products.

Q5: How stable is eprinomectin and what are its main degradation pathways?

A5: Eprinomectin is susceptible to degradation under various stress conditions, including acid, base, oxidation, heat, and light. Forced degradation studies have identified several major degradation products, such as the 2-epimer and the Δ2,3-EPM structural isomer. It is hydrolytically stable, with estimated half-lives of over a year in aqueous solutions at pH 5-7, but it photodegrades rapidly in water when exposed to sunlight.

Troubleshooting Guide: Synthesis

This guide addresses common problems encountered during the semi-synthesis of eprinomectin from avermectin B1.

Problem 1: Low yield of the final eprinomectin product.

  • Possible Cause A: Incomplete reaction at one or more steps.

    • Solution: Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure starting materials are fully consumed before proceeding to the next step. Optimize reaction times and temperatures.

  • Possible Cause B: Degradation of the product during synthesis or workup.

    • Solution: Avermectins can be sensitive to strong acids, bases, and high temperatures. Use mild reaction conditions where possible. Ensure workup procedures are performed promptly and at controlled temperatures. Protect light-sensitive intermediates from direct light.

Problem 2: High levels of the 22,23-dihydroeprinomectin impurity.

  • Possible Cause: The 22,23 double bond is known to be labile and susceptible to reduction, particularly in the presence of excess reducing agents like sodium borohydride.

    • Solution: Carefully control the stoichiometry of the reducing agent. Perform the reaction at a low temperature to increase selectivity and minimize over-reduction. Monitor the reaction closely to avoid prolonged exposure to the reducing agent after the primary reaction is complete.

Problem 3: Presence of an ethyl carbonate impurity.

  • Possible Cause: This impurity can be generated during steps involving an ALLOC (allyloxycarbonyl) protecting group when ethanol is used as a solvent. The protecting group is vulnerable to a transesterification reaction. This impurity is particularly problematic as it can be difficult to remove chromatographically.

    • Solution: Avoid using large volumes of ethanol as a solvent in critical steps involving ALLOC-protected intermediates. Consider alternative, less reactive solvents. If its formation is unavoidable, a specialized chromatographic method may be required for its removal.

Eprinomectin Synthesis & Impurity Formation Workflow

protocol refinement for consistent eprinomectin pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing consistent and reliable eprinomectin pharmacokinetic (PK) studies.

Troubleshooting Guides

This section addresses common issues encountered during eprinomectin pharmacokinetic experiments.

Problem Potential Cause Recommended Solution
High inter-individual variability in plasma concentrations after topical (pour-on) administration. Licking of the application site by the treated animal or other animals in the group can lead to unintended oral ingestion, altering the absorption profile.[1][2]House animals individually to prevent allo-licking. If individual housing is not feasible, consider using Elizabethan collars for a period post-administration to prevent self-licking. For future studies, an alternative is to use an injectable formulation (subcutaneous or intramuscular) to bypass the variability associated with topical absorption.[3][4]
Inconsistent or lower-than-expected bioavailability with pour-on formulations. The formulation's properties, skin characteristics of the animal species, and environmental factors can all affect percutaneous absorption.[5] A significant portion of the dose may not be absorbed through the skin.[2]Ensure the application site is clean, dry, and free of lesions. Apply the formulation directly to the skin in the recommended location. When comparing data, ensure the formulation and vehicle are consistent across studies. Consider subcutaneous administration for higher and more consistent bioavailability.[3]
Difficulties in detecting low concentrations of eprinomectin in plasma or milk. The analytical method may lack the required sensitivity. Eprinomectin concentrations can be very low, especially at later time points or in milk.[6]Utilize a highly sensitive and validated analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][6] The limit of quantification (LOQ) should be sufficiently low, for instance, 0.1 ng/mL for plasma and milk.
"Flip-flop" kinetics observed, complicating data interpretation. This phenomenon, where the absorption rate is slower than the elimination rate, is common with sustained-release or pour-on formulations, leading to a prolonged apparent half-life.[7][8]This is an inherent characteristic of certain formulations and not necessarily an experimental error. In such cases, the terminal half-life reflects the rate of absorption, not elimination. Employ non-compartmental analysis to accurately calculate key PK parameters like AUC and Mean Residence Time (MRT).
Unexpectedly rapid or slow clearance of the drug. Significant physiological and metabolic differences exist between species, affecting drug distribution and elimination.[9][10]Be aware of species-specific pharmacokinetic profiles. For example, the mean residence time of eprinomectin can vary significantly between cattle, goats, and camels.[9] Always compare results to data from the same species and breed where possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high variability in eprinomectin PK studies using pour-on formulations?

A1: The most significant factor contributing to high variability is the licking of the application site, either by the treated animal (self-licking) or by pen-mates (allo-licking).[1][2] This leads to unpredictable oral ingestion of the drug, which has a different absorption profile compared to the intended topical route, causing large inter-animal differences in plasma concentration curves.[1]

Q2: How does the route of administration affect the pharmacokinetic profile of eprinomectin?

A2: The route of administration significantly impacts the rate and extent of drug absorption.

  • Topical (Pour-on): Generally results in slower absorption, lower maximum plasma concentrations (Cmax), and a longer time to reach Cmax (Tmax).[11][12] Bioavailability can be variable.

  • Subcutaneous (SC): Leads to higher bioavailability and a lower required dose compared to pour-on applications.[3] The Cmax is typically higher and reached sooner than with topical administration.[13]

  • Intramuscular (IM): Can result in an even faster and greater extent of absorption compared to the subcutaneous route, with a 144% increase in Cmax and a 71% increase in the area under the curve (AUC) within the first 7 days reported in sheep.[4]

Q3: What are the key considerations for sample collection and handling?

A3: Proper sample handling is crucial for accurate results. Blood samples should be collected in heparinized tubes and centrifuged (e.g., at 1200g for 15 minutes) within 30 minutes of collection to separate the plasma.[9] Both plasma and milk samples should be stored frozen, typically at -20°C, until analysis to ensure the stability of the analyte.[9]

Q4: Which analytical method is recommended for quantifying eprinomectin in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and reliable method.[6][14] This method often involves a derivatization step to create a fluorescent product that can be detected with high sensitivity.[6][14] For even greater sensitivity and specificity, LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) can be employed.[4]

Q5: Are there significant species differences in the pharmacokinetics of eprinomectin?

A5: Yes, there are marked differences in how various species absorb, distribute, metabolize, and excrete eprinomectin. For example, the plasma AUC in dairy cattle after a topical dose can be substantially higher than that observed in goats or camels at the same dosage.[9][10] Therefore, it is essential to use species-specific data for comparison and to avoid extrapolating results from one species to another.

Data Presentation

Table 1: Pharmacokinetic Parameters of Eprinomectin Following Topical (Pour-on) Administration (0.5 mg/kg) in Various Ruminant Species.
Species Cmax (ng/mL) Tmax (days) AUC (ng·day/mL) Mean Residence Time (MRT) (days) Reference
Dairy Cattle 43.76 ± 18.232.02239.054.16[3][9]
Goats 5.60 ± 1.012.5572.31 ± 1.159.42 ± 0.43[5][9]
Camels 1.83 ± 1.38~1.56.28 ± 4.81~3.21[9]
Zebu 8.83 ± 2.151.3030.63 ± 5.563.38 ± 0.60[13]
Buffaloes Not specified1.4411.43Not specified[10]

Note: Values are presented as mean ± standard deviation where available.

Table 2: Comparison of Eprinomectin Pharmacokinetic Parameters by Route of Administration in Cattle.
Parameter Topical (Pour-on) at 0.5 mg/kg Subcutaneous (SC) at 0.2 mg/kg Reference
Cmax (ng/mL) 43.76 ± 18.2344.0 ± 24.2[3]
Tmax (hours) ~48.5 (2.02 days)39 ± 19.3[3]
AUC (ng·h/mL) 5737.68 ± 412.807354 ± 1861[3]
MRT (hours) ~99.8 (4.16 days)211 ± 55.2[3]

Note: This table highlights that a lower subcutaneous dose can achieve a similar Cmax and a greater overall drug exposure (AUC) compared to a higher topical dose.

Experimental Protocols

Methodology: Quantification of Eprinomectin in Plasma by HPLC with Fluorescence Detection

This protocol is a synthesized example based on common methodologies described in the literature.[6][9][14]

  • Sample Preparation and Extraction:

    • To 1 mL of plasma, add an internal standard (e.g., abamectin).

    • Add 0.75 mL of acetonitrile and 0.25 mL of water. Mix for 15-20 minutes.[9]

    • Centrifuge the mixture (e.g., at 2000g for 15 minutes) to precipitate proteins.

    • The supernatant is then subjected to Solid Phase Extraction (SPE).

  • Solid Phase Extraction (SPE):

    • Condition a C18 cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of a water/methanol mixture (e.g., 4:1 v/v).

    • Elute the eprinomectin with 1.0 mL of methanol.[9]

  • Derivatization for Fluorescence:

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution of N-methylimidazole in acetonitrile.

    • Add trifluoroacetic anhydride in acetonitrile to initiate the derivatization reaction, which forms a fluorescent derivative.[6][14]

  • HPLC Analysis:

    • System: An HPLC system equipped with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.60 mm).

    • Mobile Phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and water.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: Set fluorescence detector wavelengths to approximately 365 nm for excitation and 470 nm for emission.[6][14]

    • Quantification: Construct a calibration curve using fortified plasma samples with known concentrations of eprinomectin. Calculate concentrations in unknown samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Analytical Phase cluster_data_proc Data Processing Animal_Selection Animal Selection (Species, Health Status) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Randomization Group Randomization (Treatment vs. Control) Acclimatization->Randomization Dosing Drug Administration (Route, Dose) Randomization->Dosing Blood_Sampling Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-20°C or lower) Plasma_Separation->Sample_Storage Extraction Sample Extraction (SPE) Sample_Storage->Extraction Derivatization Derivatization (Fluorophore Formation) Extraction->Derivatization HPLC_Analysis HPLC-Fluorescence Analysis Derivatization->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental) HPLC_Analysis->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, AUC, T1/2) PK_Modeling->Parameter_Calc

Caption: Standard workflow for an eprinomectin pharmacokinetic study.

Troubleshooting_Logic Start High Inter-Individual Variability Observed? Route Route of Administration? Start->Route PourOn Topical (Pour-on) Route->PourOn:w   Injectable Injectable (SC/IM) Route->Injectable:w   Licking Licking Possible? PourOn->Licking Solution3 Variability is Less Likely Due to Administration Route. Investigate: - Analytical Method Variance - Animal Health Status Injectable->Solution3 Solution1 Isolate Animals or Use Elizabethan Collars Licking->Solution1 Yes Solution2 Check for Other Factors: - Formulation differences - Skin condition - Dosing accuracy Licking->Solution2 No YesLick Yes NoLick No

References

Eprinomectin Synthesis Technical Support Center: Managing Impurities for Reliable Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing impurities during the synthesis of eprinomectin to ensure reliable bioactivity and safety of the final product.

Frequently Asked Questions (FAQs)

Q1: What is eprinomectin and what is its primary mechanism of action?

A1: Eprinomectin is a semi-synthetic antiparasitic drug used widely in veterinary medicine.[1][2] It belongs to the avermectin family of macrocyclic lactones and is composed of at least 90% eprinomectin B1a and no more than 10% eprinomectin B1b.[1] Like other avermectins, its primary mode of action is to bind to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1] This leads to an increased influx of chloride ions, causing hyperpolarization of the cells, which results in paralysis and death of the parasite.[3][4]

Q2: How is eprinomectin synthesized and where can impurities be introduced?

A2: Eprinomectin is produced semi-synthetically from avermectin B1, which is a fermentation product of the soil microorganism Streptomyces avermitilis.[1] The synthesis involves chemical modifications to the avermectin B1 molecule.[5] Impurities can be introduced at various stages:

  • Starting Material: The fermentation process can produce related avermectin analogs that may be carried over as process-related impurities.[6]

  • Synthetic Steps: Incomplete reactions, side reactions, or the use of protecting groups can lead to the formation of impurities. For instance, one patented synthesis notes that the use of an ALLOC protecting group in the presence of ethanol can generate a persistent ethyl carbonate impurity.[7]

  • Degradation: The final eprinomectin product can degrade if exposed to harsh conditions such as acid, base, oxidants, heat, or UV light, forming degradation products.[2][8]

Q3: What are the common impurities found in eprinomectin synthesis?

A3: Impurities in eprinomectin can be categorized as process-related or degradation products. Forced degradation studies have identified several major degradation products that form under various stress conditions.[2][8][9]

Impurity CategoryExample ImpuritiesFormation Condition
Process-Related Avermectin analogs (e.g., Avermectin B1b), Reagent-derived impurities (e.g., ethyl carbonate)[6][7]Carried over from starting material; formed during synthesis steps.[6][7]
Degradation Products Monosaccharide B1a, 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 2-epimer B1a, 8,9-Z-B1a, 5-oxo B1a, Methanol Adducts[2][6][8]Formed under stress conditions such as acid/base hydrolysis, oxidation, thermal stress, and photolysis.[2][6][8]

Q4: Why is controlling these impurities critical for reliable bioactivity and safety?

A4: Controlling impurities is crucial for two main reasons:

  • Bioactivity: The specific three-dimensional structure of eprinomectin is essential for its high-affinity binding to glutamate-gated chloride channels in parasites.[1] Structural modifications, such as those that occur during degradation, are likely to alter this structure and reduce binding affinity. While direct bioactivity data for each eprinomectin impurity is not extensively published, studies on related compounds have shown that degradation products can have substantially reduced biological activity.[10] Therefore, the presence of these impurities can lower the overall potency and efficacy of the drug.

  • Safety and Toxicity: The parent compound, eprinomectin, and other avermectins can cause neurotoxicity in mammals at high doses.[1][3][11] Symptoms of acute toxicity include tremors, sedation, and ataxia.[3][4] Although impurities are typically present in small amounts, their toxicological profiles may not be well-characterized. Regulatory guidelines require strict control of impurities to ensure the safety of the final drug product.

Troubleshooting Guide

Q1: I am observing an unexpected peak in my HPLC chromatogram after synthesis. How can I identify it?

A1: Identifying an unknown peak requires a systematic approach. The peak could be a process-related impurity, a degradation product, or a solvent artifact. The following workflow can help in its identification.

G start Unknown Peak Observed in HPLC check_blank 1. Analyze a Solvent Blank Is the peak present? start->check_blank solvent_artifact Conclusion: Peak is a solvent artifact or from system contamination. check_blank->solvent_artifact Yes not_artifact Conclusion: Peak is a compound-related impurity. check_blank->not_artifact No forced_degradation 2. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) not_artifact->forced_degradation compare_rt Does the unknown peak's retention time (RT) match any degradation product? forced_degradation->compare_rt degradation_product Hypothesis: Peak is a specific degradation product. compare_rt->degradation_product Yes process_impurity Hypothesis: Peak is likely a process-related impurity (e.g., from starting material or side reaction). compare_rt->process_impurity No lcms 3. Analyze Sample by LC-MS/MS degradation_product->lcms process_impurity->lcms get_mw Determine Molecular Weight (MW) and Fragmentation Pattern lcms->get_mw compare_db Compare MW with known impurities and degradation products. get_mw->compare_db structure_elucidation 4. Isolate & Characterize (Prep-HPLC followed by NMR) compare_db->structure_elucidation final_id Structure Elucidated structure_elucidation->final_id

Caption: Logical workflow for identifying an unknown impurity.

Q2: My final product shows lower than expected antiparasitic activity. Could impurities be the cause?

A2: Yes, this is a strong possibility. Significant degradation of eprinomectin into its various inactive or less active impurities will lower the concentration of the active principal, leading to reduced overall bioactivity.

  • Check for Degradation: Re-analyze your final product using a validated stability-indicating HPLC method. Compare the impurity profile to a reference standard stored under ideal conditions (e.g., -20°C, protected from light). Increased levels of peaks corresponding to known degradation products are a likely cause.

  • Review Synthesis and Storage Conditions: Eprinomectin is sensitive to light, oxidation, and extreme pH.[2][8] Ensure all synthesis, purification, and storage steps were performed with protection from light and under an inert atmosphere where necessary. Avoid strong acids or bases and high temperatures.

Q3: How can I minimize the formation of degradation products during synthesis and storage?

A3: Minimizing degradation requires careful control of experimental conditions.

Stress FactorPrevention Strategy
Oxidation Handle the material under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding an antioxidant like butylated hydroxytoluene (BHT) for storage.
Photolysis Use amber glassware or wrap containers in aluminum foil during all synthesis, workup, and storage steps.
Acid/Base Maintain a neutral pH during workup and purification steps. Use buffered solutions if necessary. Avoid prolonged exposure to acidic or basic conditions.
Thermal Avoid excessive heat. Perform reactions at the lowest effective temperature. Store the final product and key intermediates at recommended low temperatures (e.g., -20°C).

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol is a general guide for the reversed-phase HPLC analysis of eprinomectin and its impurities, based on published methods.[2][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: HALO C18, 100 x 4.6 mm, 2.7 µm particle size (or equivalent).

  • Mobile Phase A: Water.

  • Mobile Phase B: Ethanol/Isopropanol (98/2, v/v).

  • Gradient Elution:

    • 0-15 min: 60% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 60% B

    • 21-25 min: Hold at 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the eprinomectin sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This study exposes eprinomectin to various stress conditions to generate degradation products, which is essential for developing a stability-indicating analytical method.[2][8]

  • Sample Preparation: Prepare several vials of eprinomectin solution (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Add 1N HCl to a sample vial. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 1N NaOH to a sample vial. Incubate at 60°C for 4 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample vial. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the solid eprinomectin powder and a vial of the solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the solid powder and a vial of the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. Compare chromatograms to identify new peaks corresponding to degradation products.

Visualizations

G cluster_0 Fermentation cluster_1 Semi-Synthesis cluster_2 Impurity Introduction Points Fermentation Streptomyces avermitilis Fermentation Isolation Isolation & Purification Fermentation->Isolation Avermectin Avermectin B1 (Starting Material) Isolation->Avermectin Impurity1 Process Impurities (Related Avermectins) Isolation->Impurity1 Reaction1 Chemical Modification (e.g., Acetylation) Avermectin->Reaction1 Purification Chromatographic Purification Reaction1->Purification Impurity2 Synthesis Impurities (Side-products) Reaction1->Impurity2 Eprinomectin Eprinomectin API Purification->Eprinomectin Impurity3 Degradation Products (Post-synthesis) Eprinomectin->Impurity3 G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_isomerization Isomerization (Photo/Thermal) EPM Eprinomectin Monosaccharide Monosaccharide B1a EPM->Monosaccharide Cleavage of Sugar Moiety OOH 8a-OOH B1a EPM->OOH Oxidative Attack Epimer 2-epimer B1a EPM->Epimer Z_isomer 8,9-Z-B1a EPM->Z_isomer OH 8a-OH B1a OOH->OH Oxo 8a-oxo B1a / 5-oxo B1a OH->Oxo

References

stability testing of eprinomectin under different laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eprinomectin. The information is designed to address specific issues that may be encountered during stability testing experiments under various laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of eprinomectin?

Forced degradation studies for eprinomectin, as outlined by the International Council for Harmonisation (ICH) guidelines, typically involve subjecting the drug substance to a variety of stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.[1][2] The common stress conditions include:

  • Acidic Hydrolysis: Treatment with acids (e.g., 0.05 M HCl).[3]

  • Basic Hydrolysis: Treatment with bases (e.g., 0.025 M NaOH).[3]

  • Oxidation: Exposure to oxidizing agents (e.g., 5% hydrogen peroxide or 15 mM potassium dichromate).[1][2][3]

  • Thermal Stress: Heating the solid drug substance or a solution of the drug (e.g., at 80°C).[1][2][3]

  • Photolytic Stress: Exposing the solid or dissolved drug to light.[1][2][3]

Q2: I am seeing unexpected peaks in my HPLC chromatogram after a stability study. What could they be?

Unexpected peaks in your HPLC chromatogram likely represent degradation products of eprinomectin. Under various stress conditions, eprinomectin can degrade into several related substances. A comprehensive forced degradation study identified a total of six major degradation products.[1][2][4] Two common degradation products that may be observed, particularly under thermal stress, are the 2-epimer of eprinomectin and the structural isomer Δ2,3-eprinomectin.[5][6] The formation of an 8a-oxo degradate is also possible under oxidative conditions.[1] To identify these peaks, it is recommended to use a validated stability-indicating HPLC method and compare the retention times with known eprinomectin-related compounds or employ mass spectrometry (LC-MS) for structural elucidation.[2][4]

Q3: How can I prevent the degradation of eprinomectin during storage and handling?

To minimize degradation, eprinomectin should be protected from light and stored at controlled temperatures. It is known to be photosensitive.[7] For long-term storage, freezing at -20°C is recommended, as studies on similar macrocyclic lactones have shown stability under these conditions for up to a year.[8] When preparing solutions, it is advisable to use fresh solvents and minimize exposure to atmospheric oxygen to prevent oxidative degradation. The use of antioxidants, such as butylated hydroxytoluene (BHT), has been noted in some formulations to mitigate oxidation.[5]

Q4: What is a suitable HPLC method for analyzing eprinomectin and its degradation products?

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating eprinomectin from its degradation products. Several methods have been developed and validated for this purpose.[1][9][10][11][12] A common approach involves using a C8 or C18 column with a gradient elution.[1][2][9][10][11] The mobile phase often consists of a mixture of water, acetonitrile, and other organic modifiers like isopropanol or ethanol.[1][2][10][11] UV detection is typically set at around 245 nm or 252 nm.[9][10][11][12]

Troubleshooting Guides

Issue 1: Poor Separation of Eprinomectin and its Degradation Products in HPLC
Possible Cause Troubleshooting Step
Inappropriate HPLC Column Ensure you are using a high-resolution column, such as a Kinetex-C8 or a HALO C18, which have been shown to provide good separation.[1][10][11]
Suboptimal Mobile Phase Composition Adjust the gradient profile or the composition of the mobile phase. A common mobile phase combination is water with acetonitrile and isopropanol.[10][11] Fine-tuning the proportions of these solvents can improve resolution.
Incorrect Column Temperature Optimize the column temperature. Temperatures between 30°C and 55°C have been used successfully.[1][10][11][12]
Inadequate Flow Rate Adjust the flow rate. A flow rate of around 0.7 mL/min to 1.5 mL/min is often used.[10][11][13]
Issue 2: Eprinomectin Degradation During Sample Preparation
Possible Cause Troubleshooting Step
Use of Methanol in Acidic Conditions Avoid using methanol as a solvent when working under acidic conditions, as it can lead to the formation of methanol adducts.[1][2][4]
Exposure to Light Prepare samples under amber light or in amber vials to protect the photosensitive eprinomectin from degradation.[7]
Oxidative Stress from Dissolved Oxygen Degas your solvents before use to minimize dissolved oxygen, which can cause oxidative degradation.
Prolonged Sample Storage Before Analysis Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., in an autosampler cooled to 4°C).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study on eprinomectin, based on ICH guidelines.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of eprinomectin in a suitable solvent such as acetonitrile.[3]

  • Acid Hydrolysis:

    • Treat the eprinomectin solution with 0.05 M hydrochloric acid.[3]

    • Incubate the mixture for a specified period (e.g., 5 hours).[3]

    • Neutralize the solution with an equivalent amount of base.

  • Base Hydrolysis:

    • Treat the eprinomectin solution with 0.025 M sodium hydroxide.[3]

    • Incubate for a specified period (e.g., 1 hour).[3]

    • Neutralize the solution with an equivalent amount of acid.

  • Oxidative Degradation:

    • Treat the eprinomectin solution with 5% hydrogen peroxide.[3]

    • Incubate for a specified period (e.g., 21 hours).[3]

  • Thermal Degradation:

    • Place a solid sample of eprinomectin or a solution in an oven at 80°C for a specified duration (e.g., 1 to 7 days).[3]

  • Photolytic Degradation:

    • Expose a solid sample or a solution of eprinomectin to a light source providing an output of 1.10 W/m² for a specified time (e.g., 8 to 26 hours).[3]

  • Analysis:

    • Analyze all stressed samples using a validated stability-indicating HPLC method.

    • Identify and characterize any degradation products formed, for example, by using LC-MS/MS and NMR.[2][4]

Data Presentation

Summary of Eprinomectin Degradation Under Forced Conditions
Stress ConditionReagent/ConditionDurationMajor Degradation Products Observed
Acidic Hydrolysis0.05 M HCl5 hoursIncreased formation of DP-1 and DP-2.[3] Two methanol adducts observed if methanol is present.[2][4]
Basic Hydrolysis0.025 M NaOH1 hourDecreased levels of DP-2 and DP-3.[3] Formation of 2-epimer.[1]
Oxidative Degradation5% H₂O₂21 hoursIncreased formation of DP-3.[3] Formation of 8a-oxo degradate.[1]
Thermal Stress80°C1-7 daysFormation of 2-epimer and Δ2,3-isomer.[5][6]
Photolytic Stress1.10 W/m² light8-26 hoursIncreased formation of DP-3.[3]

DP-1, DP-2, and DP-3 refer to degradation products as designated in specific research studies. The exact structures would require advanced analytical characterization.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis stock Eprinomectin Stock Solution acid Acid Hydrolysis (0.05 M HCl) stock->acid Expose to base Base Hydrolysis (0.025 M NaOH) stock->base Expose to oxidation Oxidation (5% H2O2) stock->oxidation Expose to thermal Thermal Stress (80°C) stock->thermal Expose to photo Photolytic Stress stock->photo Expose to hplc Stability-Indicating HPLC acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS/MS for Identification hplc->lcms Characterize Peaks nmr NMR for Structure Elucidation lcms->nmr Confirm Structure

Caption: Workflow for a forced degradation study of eprinomectin.

logical_relationship Eprinomectin Eprinomectin Degradation Degradation Eprinomectin->Degradation is susceptible to Stability Stability Degradation->Stability impacts Storage Storage Conditions Stability->Storage determines AnalyticalMethod Analytical Method AnalyticalMethod->Eprinomectin quantifies AnalyticalMethod->Degradation monitors Storage->Degradation influences rate of

Caption: Key factors in eprinomectin stability testing.

References

Validation & Comparative

Eprinomectin and Ivermectin: A Comparative Analysis of Their Effects on Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin and ivermectin are broad-spectrum antiparasitic agents belonging to the avermectin family of macrocyclic lactones. While their efficacy against a wide range of endo- and ectoparasites is well-established, their potential to induce oxidative stress is an area of growing interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidant defenses, can lead to cellular damage and has been implicated in the mechanism of action and potential toxicity of various xenobiotics. This guide provides a comparative analysis of the effects of eprinomectin and ivermectin on key markers of oxidative stress, supported by experimental data.

Data Presentation: Quantitative Comparison of Oxidative Stress Markers

The following tables summarize the quantitative effects of eprinomectin and ivermectin on key oxidative stress markers. It is important to note that the data are compiled from different studies conducted on various biological systems and under different experimental conditions.

Table 1: Effects on Malondialdehyde (MDA) and Glutathione (GSH)

DrugBiological SystemDosageChange in MDA LevelsChange in GSH LevelsReference
Eprinomectin Lactating Holstein Cows (plasma)0.5 mg/kg (pour-on)No significant difference compared to controlTransient decrease followed by a transient increase[1]
Ivermectin Lactating Holstein Cows (plasma)0.5 mg/kg (pour-on)No significant difference compared to controlTransient decrease followed by a transient increase[1]
Ivermectin Human SH-SY5Y Neuroblastoma Cells10 µMIncreased to 0.25 nmol/mg proteinNot Reported[2]
Ivermectin Human SH-SY5Y Neuroblastoma Cells15 µMIncreased to 0.76 nmol/mg proteinNot Reported[2]
Ivermectin Human Breast Cancer Cells (MCF7, MDA-MB231)2.5-25 µMNot ReportedSignificant decrease[3]
Ivermectin Wistar Albino Rats (hepatic cells)10 and 15 mg/kgSignificant increaseNot Reported[4]

Table 2: Effects on Superoxide Dismutase (SOD) and Catalase (CAT) Activity

DrugBiological SystemDosageChange in SOD ActivityChange in CAT ActivityReference
Eprinomectin Rainbow Trout (liver)10, 20, 30 mg/kgDose-dependent decreaseDose-dependent decrease
Ivermectin Human SH-SY5Y Neuroblastoma Cells10 µMIncreased to 1.61 U/mg proteinIncreased to 7.4 U/mg protein[2]
Ivermectin Human SH-SY5Y Neuroblastoma Cells15 µMIncreased to 3.48 U/mg proteinIncreased to 15.0 U/mg protein[2]
Ivermectin Clarias gariepinus (liver)9 to 25 µg/LConcentration-dependent increaseConcentration-dependent increase[5]

Experimental Protocols

The following is a generalized methodology for key experiments cited in the literature for assessing the impact of eprinomectin and ivermectin on oxidative stress markers.

Animal/Cell Culture Treatment
  • In Vivo Studies (e.g., Rodents, Fish): Animals are typically divided into control and treatment groups. The drug (eprinomectin or ivermectin) is administered at various concentrations, often orally or via injection, for a specified duration. A vehicle control group receives the solvent used to dissolve the drug.

  • In Vitro Studies (e.g., Cell Lines): Adherent or suspension cells are cultured under standard conditions. The cells are then exposed to different concentrations of eprinomectin or ivermectin dissolved in a suitable solvent (e.g., DMSO) for a defined period (e.g., 24, 48 hours). A control group is treated with the vehicle alone.

Sample Preparation
  • Tissue Samples: Following the treatment period, animals are euthanized, and target organs (e.g., liver, brain) are excised, washed in cold saline, and homogenized in a suitable buffer (e.g., phosphate buffer). The homogenate is then centrifuged to obtain a supernatant for subsequent biochemical assays.

  • Cell Lysates: After treatment, cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease inhibitors. The cell lysate is centrifuged to remove cellular debris, and the resulting supernatant is used for analysis.

Measurement of Oxidative Stress Markers
  • Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay):

    • The sample (tissue homogenate or cell lysate) is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • The mixture is heated at a high temperature (e.g., 95°C) for a specific time to allow the reaction between MDA and TBA to form a pink-colored complex.

    • After cooling, the absorbance of the complex is measured spectrophotometrically at a specific wavelength (typically around 532 nm).

    • MDA concentration is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

  • Glutathione (GSH) Assay:

    • The assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

    • The sample is mixed with DTNB in a suitable buffer.

    • The absorbance of the resulting solution is measured spectrophotometrically at 412 nm.

    • The concentration of GSH is determined by comparing the absorbance to a standard curve of known GSH concentrations.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay often relies on the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a system such as xanthine/xanthine oxidase.

    • The sample is incubated with the reaction mixture containing the superoxide-generating system and the indicator dye.

    • The activity of SOD in the sample inhibits the reduction of the dye, leading to a lower color intensity.

    • The absorbance is measured at a specific wavelength (e.g., 560 nm), and the percentage of inhibition is calculated. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the reaction by 50%.

  • Catalase (CAT) Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

    • The sample is incubated with a known concentration of H₂O₂.

    • The rate of H₂O₂ decomposition is monitored by measuring the decrease in absorbance at 240 nm over a specific time period.

    • Catalase activity is calculated based on the rate of this decrease.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Sample_Collection Sample Collection & Processing cluster_Analysis Biochemical Analysis Animal_Model Animal Model Selection (e.g., Rodents, Fish) In_Vivo In Vivo Administration (e.g., Oral, Injection) Animal_Model->In_Vivo Cell_Culture Cell Line Selection (e.g., SH-SY5Y, HepG2) In_Vitro In Vitro Exposure (Cell Culture Treatment) Cell_Culture->In_Vitro Drug_Preparation Drug Preparation (Eprinomectin/Ivermectin in vehicle) Drug_Preparation->In_Vivo Drug_Preparation->In_Vitro Tissue_Homogenization Tissue Homogenization In_Vivo->Tissue_Homogenization Cell_Lysis Cell Lysis In_Vitro->Cell_Lysis Centrifugation Centrifugation & Supernatant Collection Tissue_Homogenization->Centrifugation Cell_Lysis->Centrifugation MDA_Assay MDA Assay (TBARS) Centrifugation->MDA_Assay GSH_Assay GSH Assay (DTNB) Centrifugation->GSH_Assay SOD_Assay SOD Activity Assay Centrifugation->SOD_Assay CAT_Assay CAT Activity Assay Centrifugation->CAT_Assay

Caption: Experimental workflow for assessing oxidative stress.

Ivermectin_Signaling_Pathway cluster_Cellular_Effects Cellular Effects cluster_Signaling_Pathway Signaling Pathway Modulation cluster_Downstream_Effects Downstream Effects Ivermectin Ivermectin Mitochondrial_Dysfunction Mitochondrial Dysfunction Ivermectin->Mitochondrial_Dysfunction Akt Akt Ivermectin->Akt Inhibits ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress mTOR mTOR Akt->mTOR mTOR->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Leads to Oxidative_Stress->Apoptosis

Caption: Ivermectin-induced oxidative stress signaling pathway.

Discussion and Conclusion

The available data suggest that both eprinomectin and ivermectin can modulate the oxidative stress status in biological systems.

Ivermectin has been more extensively studied, and the evidence consistently points towards its ability to induce oxidative stress. This is characterized by increased lipid peroxidation (elevated MDA levels) and an initial compensatory increase in the activity of antioxidant enzymes such as SOD and CAT in some systems[2]. However, in other contexts, a depletion of non-enzymatic antioxidants like GSH is observed, indicating an overwhelmed antioxidant defense system[3]. The proposed mechanism for ivermectin-induced oxidative stress involves mitochondrial dysfunction, leading to an overproduction of ROS. This, in turn, can trigger downstream signaling pathways, such as the inhibition of the Akt/mTOR pathway, ultimately leading to apoptosis[6].

Eprinomectin , on the other hand, has been the subject of fewer studies regarding its effects on a broad range of oxidative stress markers. A direct comparative study in cows showed that at therapeutic doses, both eprinomectin and ivermectin caused a transient decrease in GSH without a significant change in MDA levels, suggesting a mild and temporary impact on the antioxidant defense system that is not severe enough to induce lipid peroxidation[1]. However, studies in aquatic organisms suggest that eprinomectin can induce oxidative stress, as evidenced by decreased activities of SOD and CAT in rainbow trout liver. The specific signaling pathways through which eprinomectin may induce oxidative stress are not yet well-elucidated.

References

A Comparative Analysis of the Anti-Cancer Efficacy of Eprinomectin and Other Avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The avermectin family of macrocyclic lactones, traditionally recognized for their potent anti-parasitic properties, is garnering increasing interest for its potential in oncology. This guide provides a comparative overview of the anti-cancer efficacy of eprinomectin against other notable avermectins, including ivermectin, selamectin, doramectin, and moxidectin. The information is based on available preclinical data and is intended to inform further research and drug development efforts.

Executive Summary

Eprinomectin, a derivative of ivermectin, has demonstrated significant anti-cancer properties, particularly against prostate cancer, by inducing cell cycle arrest, apoptosis, and autophagy, and by inhibiting cell migration and the β-catenin signaling pathway.[1][2] While direct comparative studies are limited, existing data suggests that various avermectins exert their anti-cancer effects through diverse mechanisms of action and across a range of cancer types. Ivermectin, the most studied of the group, has shown broad-spectrum anti-cancer activity by targeting multiple signaling pathways.[3] Selamectin has been noted to enhance the efficacy of chemotherapy in uveal melanoma by inhibiting autophagy.[4] Doramectin and moxidectin have both been shown to induce autophagy and apoptosis in glioma cells, with moxidectin also showing efficacy in colorectal cancer.[5][6][7]

This guide synthesizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the key signaling pathways involved.

Data Presentation: Comparative Anti-Cancer Efficacy of Avermectins

The following tables summarize the half-maximal inhibitory concentration (IC50) values and qualitative anti-cancer effects of eprinomectin and other avermectins as reported in various preclinical studies.

Disclaimer: The data presented below is collated from different studies, which may have used varying experimental conditions, cell lines, and treatment durations. Therefore, a direct comparison of IC50 values across different avermectins and cancer types should be interpreted with caution.

Table 1: IC50 Values of Avermectins in Different Cancer Cell Lines

AvermectinCancer Cell LineCancer TypeIC50 (µM)Citation
EprinomectinDU145Prostate CancerNot explicitly stated, but significant inhibition at 25 µM[1]
IvermectinMDA-MB-231Breast Cancer~5[8]
IvermectinSKOV-3Ovarian Cancer~5[8]
IvermectinHeLaCervical CancerNot explicitly stated, but significant inhibition at 10 µM[9]
Avermectin B1U2OS, MG63, HOSOsteosarcoma4.194 - 6.506[10]

Table 2: Summary of Reported Anti-Cancer Effects of Avermectins

AvermectinCancer Type(s)Key Anti-Cancer EffectsTargeted Signaling PathwaysCitations
Eprinomectin Prostate CancerInhibition of cell viability, colony formation, and migration; Induction of G0/G1 cell cycle arrest, apoptosis, and autophagy.β-catenin[1][2]
Ivermectin Breast Cancer, Ovarian Cancer, Glioblastoma, Colorectal Cancer, Leukemia, etc.Inhibition of proliferation, metastasis, and angiogenesis; Induction of apoptosis and autophagy; Reversal of multidrug resistance.Wnt/β-catenin, PI3K/Akt/mTOR, PAK1, EGFR/ERK/Akt/NF-κB[3][8][11]
Selamectin Triple-Negative Breast Cancer, Uveal MelanomaSuppression of tumor growth; Inhibition of invasion; Enhancement of chemotherapy sensitivity by inhibiting autophagy.Sin3A-PAH2, Autophagy-related genes (e.g., ATG9B)[4][12]
Doramectin GlioblastomaInduction of autophagy and apoptosis; Inhibition of cell proliferation.PI3K/AKT/mTOR[13]
Moxidectin Glioblastoma, Colorectal CancerInhibition of cell viability; Induction of G0/G1 cell cycle arrest and apoptosis; Induction of autophagy arrest.Mitochondrial apoptosis pathway, AKT/mTOR[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the avermectin compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of a single cell to proliferate and form a colony.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with the avermectin compound at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration.

  • Cell Seeding: Grow cells in a 6-well plate until they form a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the avermectin compound at the desired concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control group is closed.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the avermectin compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., β-catenin, Akt, mTOR, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by different avermectins and a general experimental workflow for assessing their anti-cancer efficacy.

experimental_workflow cluster_invitro In Vitro Assays cluster_assays Efficacy Assessment cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Culture treatment Avermectin Treatment (e.g., Eprinomectin) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability colony Colony Formation Assay treatment->colony migration Cell Migration (Wound Healing) treatment->migration apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Signaling Pathways) treatment->western_blot data_analysis Data Analysis (IC50, etc.) viability->data_analysis colony->data_analysis migration->data_analysis apoptosis->data_analysis western_blot->data_analysis eprinomectin_pathway cluster_wnt Wnt/β-catenin Pathway cluster_effects Cellular Effects Eprinomectin Eprinomectin beta_catenin_nuc β-catenin (Nucleus) Eprinomectin->beta_catenin_nuc inhibits translocation Apoptosis Increased Apoptosis Eprinomectin->Apoptosis Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex inhibition LRP LRP5/6 LRP->DestructionComplex inhibition beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto degradation beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes transcription Proliferation Decreased Proliferation TargetGenes->Proliferation ivermectin_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_effects Cellular Effects Ivermectin Ivermectin Akt Akt Ivermectin->Akt inhibits Autophagy Induction of Autophagy Ivermectin->Autophagy RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Decreased Cell Growth mTOR->CellGrowth moxidectin_pathway cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_autophagy Autophagy Pathway Moxidectin Moxidectin Bax Bax Moxidectin->Bax upregulates Bcl2 Bcl-2 Moxidectin->Bcl2 downregulates Akt_mTOR Akt/mTOR Pathway Moxidectin->Akt_mTOR inhibits Autolysosome Autolysosome Moxidectin->Autolysosome arrests fusion Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Autophagy_initiation Autophagy Initiation Akt_mTOR->Autophagy_initiation Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

References

Eprinomectin vs. Moxidectin: A Comparative Guide on Efficacy Against Resistant Parasite Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of anthelmintic resistance in parasitic nematodes pose a significant threat to livestock health and productivity worldwide. Macrocyclic lactones (MLs), including eprinomectin and moxidectin, are critical tools in parasite control, but their efficacy is increasingly challenged by resistant parasite populations. This guide provides an objective comparison of the performance of eprinomectin and moxidectin against resistant parasite strains, supported by experimental data, to inform research and drug development efforts.

Quantitative Efficacy Data

The following tables summarize the efficacy of eprinomectin and moxidectin against various resistant and susceptible gastrointestinal nematode species in different hosts, as determined by Fecal Egg Count Reduction Tests (FECRT) and controlled efficacy studies measuring worm burden reduction.

Table 1: Efficacy of Eprinomectin and Moxidectin Against Resistant Haemonchus contortus

Host SpeciesDrugAdministrationDoseEfficacy (% Reduction)Resistant StrainCitation
GoatsEprinomectin (Topical)Pour-on0.5 mg/kg-16.7Multi-drug resistant[1]
GoatsEprinomectin (Injectable)Subcutaneous0.2 mg/kg21.5Multi-drug resistant[1]
GoatsMoxidectinNot SpecifiedNot Specified>99Eprinomectin-resistant[1]
SheepMoxidectinOral0.2 mg/kg99.9Ivermectin-resistant[2]
SheepMoxidectinOral0.4 mg/kg100Ivermectin-resistant[2]
SheepMoxidectinOral0.2 mg/kg99.98Multi-drug resistant[3]
SheepMoxidectinOral0.2 mg/kg100Ivermectin-resistant[4]

Table 2: Efficacy of Eprinomectin and Moxidectin Against Resistant Trichostrongyloid Species in Goats

Parasite GenusDrugAdministrationDoseEfficacy (FECR %)Citation
Haemonchus & TrichostrongylusEprinomectinNot SpecifiedNot Specified44[5][6]
Haemonchus & TrichostrongylusMoxidectinNot SpecifiedNot Specified86[5][6]

Table 3: Efficacy of Eprinomectin and Moxidectin Against Trichostrongylus colubriformis

Host SpeciesDrugAdministrationDoseEfficacy (% Reduction)Resistant StrainCitation
SheepMoxidectin (Oral)OralNot Specified98Ivermectin-resistant[7]
SheepMoxidectin (Injectable)InjectableNot Specified4Ivermectin-resistant[7]
GoatsEprinomectin (Injectable)Subcutaneous0.2 mg/kg98.7Susceptible Strain[8]
GoatsEprinomectin (Injectable)Subcutaneous0.4 mg/kg>99.9Susceptible Strain[8]

Table 4: Efficacy of Moxidectin Against Resistant Teladorsagia circumcincta in Sheep

DrugAdministrationEfficacyResistant StrainCitation
MoxidectinOralNo significant effectIvermectin & Moxidectin resistant[9]

Table 5: Comparative Larvicidal Potency (IC50) Against Cephalopina titillator in Dromedary Camels

DrugIC50 (µg/ml)Citation
Eprinomectin0.46 ± 0.24
Moxidectin11.96 ± 2.21

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Fecal Egg Count Reduction Test (FECRT) on a Dairy Goat Farm
  • Objective: To evaluate the efficacy of eprinomectin and moxidectin against a field population of resistant trichostrongyloids in dairy goats.[5][6]

  • Animals: Dairy goats from a farm with a history of macrocyclic lactone treatment failure.[5][6]

  • Experimental Design: Goats were divided into two treatment groups: eprinomectin and moxidectin. Fecal samples were collected before treatment (Day 0) and again 14 days post-treatment.[1]

  • Drug Administration: Eprinomectin and moxidectin were administered according to the manufacturers' recommendations.[5][6]

  • Efficacy Assessment: Fecal egg counts were determined using the Mini-FLOTAC method. The Fecal Egg Count Reduction (FECR) was calculated using the R package eggCounts.[5][6]

  • Larval Culture: Pooled fecal samples were cultured to identify the nematode genera present before and after treatment.[5][6]

Controlled Efficacy Study in Sheep with Ivermectin-Resistant Haemonchus contortus**
  • Objective: To determine the efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep.[2]

  • Animals: 40 lambs, each experimentally infected with 5,000 third-stage larvae of either an ivermectin-susceptible or an ivermectin-resistant strain of H. contortus.[2]

  • Experimental Design: 28 days post-infection, lambs were randomly allocated to eight treatment groups, including untreated controls, and groups treated with moxidectin (0.2 mg/kg and 0.4 mg/kg) or ivermectin (0.4 mg/kg and 0.8 mg/kg).[2]

  • Drug Administration: Anthelmintics were administered orally.[4]

  • Efficacy Assessment: Fecal egg counts were performed on the day of treatment. One week post-treatment, lambs were necropsied, and the number of adult worms was determined. Efficacy was calculated based on the reduction in worm burdens compared to the untreated control group.[2]

In Vitro Larvicidal Potency Assay
  • Objective: To compare the larvicidal potency of eprinomectin and moxidectin against third-stage larvae of Cephalopina titillator.

  • Parasites: Third-stage larvae of C. titillator were collected from the nasal passages of slaughtered dromedary camels.

  • Experimental Design: Larvae were exposed to serially diluted concentrations of eprinomectin and moxidectin (from 1 mg/ml to 125 ng/ml) in a suitable culture medium.

  • Efficacy Assessment: The larvicidal effect was determined by calculating the half-maximal inhibitory concentration (IC50) using non-linear fitting of dose-response inhibition equations.

Visualizations

Experimental Workflows and Mechanisms

FECRT_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment A Animal Selection (Based on FEC) B Fecal Sampling (Day 0) A->B C Random Allocation to Groups B->C D Administer Eprinomectin C->D E Administer Moxidectin C->E F Untreated Control C->F G Fecal Sampling (Day 14) D->G E->G F->G H Fecal Egg Count (e.g., Mini-FLOTAC) G->H I Calculate FECR (%) H->I

Caption: Workflow of a Fecal Egg Count Reduction Test (FECRT).

InVitro_Assay_Workflow A Parasite Larvae Collection (e.g., L3 stage) C Incubation of Larvae with Drugs A->C B Serial Dilution of Eprinomectin & Moxidectin B->C D Assessment of Larval Viability (e.g., motility) C->D E Data Analysis (Dose-Response Curve) D->E F Calculation of IC50 Values E->F

Caption: Workflow of an in vitro larval susceptibility assay.

ML_Resistance_Mechanism cluster_susceptible Susceptible Parasite cluster_resistant Resistant Parasite ML_S Moxidectin / Eprinomectin GluCl_S Glutamate-gated Chloride Channel (GluCl) ML_S->GluCl_S Binds and opens channel Paralysis_S Paralysis and Death GluCl_S->Paralysis_S Cl- influx -> Hyperpolarization ML_R Moxidectin / Eprinomectin Pgp P-glycoprotein (P-gp) Efflux Pump ML_R->Pgp Drug enters cell Pgp->ML_R Drug pumped out GluCl_R Glutamate-gated Chloride Channel (GluCl) Pgp->GluCl_R Reduced drug concentration at target site Survival Survival GluCl_R->Survival

Caption: Proposed mechanism of ML action and P-gp-mediated resistance.

Concluding Remarks

The available data indicates that moxidectin generally retains higher efficacy than eprinomectin against several resistant strains of gastrointestinal nematodes, particularly Haemonchus contortus in small ruminants.[1][2][3][4][5][6] For instance, in a study on a goat farm with eprinomectin-resistant H. contortus, moxidectin was still found to be effective.[1] Similarly, against ivermectin-resistant H. contortus and Trichostrongylus colubriformis in sheep, oral moxidectin demonstrated high efficacy, whereas injectable moxidectin showed very low efficacy against the latter.[2][4][7]

However, it is crucial to note that resistance to moxidectin has also been reported.[5][6][9] The failure of moxidectin against a multi-drug resistant isolate of Teladorsagia circumcincta highlights that cross-resistance between macrocyclic lactones is a significant concern.[9] The difference in efficacy can be influenced by the parasite species, the host species, the specific resistance mechanisms of the parasite population, and the pharmacokinetic properties of the drug formulation.[7][10]

The development of resistance is thought to be a step-wise process, with mechanisms such as the overexpression of P-glycoprotein efflux pumps playing a role in reducing the drug concentration at the target site.[10] Moxidectin may interact differently with these pumps compared to other MLs, potentially explaining its retained efficacy against some ivermectin-resistant strains.[10]

For drug development professionals and researchers, these findings underscore the need for continued surveillance of anthelmintic resistance and the development of novel parasite control strategies. This includes the investigation of new drug targets, combination therapies, and management practices that reduce selection pressure for resistance. The variation in efficacy between different formulations of the same active ingredient, such as oral versus injectable moxidectin, also warrants further investigation.[7]

References

A Comparative Guide to Eprinomectin Quantification: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of eprinomectin is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two common analytical methods: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Eprinomectin, a member of the avermectin class of compounds, is a potent endectocide used in veterinary medicine.[1] It is a mixture of two main components, eprinomectin B1a and eprinomectin B1b, with the B1a component being the major and marker residue.[1][2] The quantification of these components is essential in various matrices, including bulk drug substances, pharmaceutical formulations, and biological tissues like milk and liver.[2][3][4]

This guide will delve into the experimental protocols and performance characteristics of HPLC and LC-MS/MS methods for eprinomectin quantification, supported by data from published studies.

Method Comparison at a Glance

The choice between HPLC and LC-MS/MS for eprinomectin analysis depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC with UV/DAD DetectionLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.
Selectivity Good, but susceptible to interference from co-eluting compounds.[3]Excellent, highly specific due to monitoring of parent and product ions.[2][5]
Sensitivity Generally lower, with Limits of Quantification (LOQ) in the µg/mL range.[6][7]High, with LOQs in the ng/mL or even pg/mL range.[4][8][9]
Matrix Effects Can be significant, often requiring extensive sample cleanup.Can be managed with appropriate internal standards and sample preparation.
Instrumentation Widely available and relatively less complex.More specialized and requires greater expertise.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Typical Application Quality control of bulk drug and pharmaceutical formulations.[1][3]Residue analysis in complex biological matrices (e.g., milk, tissue), pharmacokinetic studies.[2][4][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

This method is widely used for the assay of eprinomectin in bulk samples and pharmaceutical products due to its robustness and reliability.[1][3][11][12]

Sample Preparation (for drug product):

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable solvent, such as methanol or the mobile phase.[7]

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 or C8 column is typically used.[1][3][7]

  • Mobile Phase: A mixture of acetonitrile, water, and sometimes methanol in varying proportions.[7] Gradient or isocratic elution can be employed.[1][3]

  • Flow Rate: Typically around 0.7 to 1.2 mL/min.[3][7]

  • Column Temperature: Maintained between 20°C and 55°C.[1][7]

  • Detection: UV detection at approximately 245 nm or 252 nm.[1][3]

Validation Parameters: A typical HPLC method for eprinomectin is validated for specificity, linearity, accuracy, precision, and robustness according to ICH or VICH guidelines.[1][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the determination of eprinomectin residues in biological matrices like milk and liver, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[2][4][8][9]

Sample Preparation (for milk):

  • To a milk sample, add an internal standard (e.g., abamectin).[10]

  • Perform a liquid-liquid extraction with a solvent like acetonitrile to precipitate proteins and extract the analyte.[4][9]

  • The extract is then often subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[10]

  • The final extract is evaporated and reconstituted in the mobile phase for injection.[10]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: Typically a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium formate.[4]

  • Ionization: Positive electrospray ionization (ESI+) is generally used.[4][9]

  • MS/MS Detection: Performed in the Multiple Reaction Monitoring (MRM) mode, monitoring the transition of the parent ion to specific product ions for both eprinomectin B1a and the internal standard.[2][5] For eprinomectin B1a, a common transition is from the parent ion [M+H]+ at m/z 914 to product ions.[2][5]

Performance Data Comparison

The following tables summarize the performance characteristics of representative HPLC and LC-MS/MS methods for eprinomectin quantification.

Table 1: HPLC Method Performance

ParameterEprinomectin B1aEprinomectin B1bReference
Linearity Range 1.157 - 375.171 µg/mL1.231 - 15.125 µg/mL[6]
Limit of Detection (LOD) 0.3817 µg/mL0.4061 µg/mL[6]
Limit of Quantification (LOQ) --[6]
Accuracy (% Recovery) 98 - 102%98 - 102%[6]
Precision (RSD%) < 2%< 2%[6]

Table 2: LC-MS/MS Method Performance in Milk

ParameterValueReference
Linearity Range 1.0 - 30.0 µg/L[8]
Limit of Quantification (LOQ) < 2.5 µg/L[8]
Accuracy (% Recovery) 75.0 - 122.0%[8]
Precision (RSD%) < 8.0%[8]

Workflow and Pathway Visualizations

To better illustrate the processes involved, the following diagrams were created using Graphviz.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Objective Define Analytical Objective Method_Selection Select Method (HPLC, LC-MS/MS) Dev_Objective->Method_Selection Optimization Optimize Parameters (Column, Mobile Phase, etc.) Method_Selection->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting LC_MS_MS_Detection_Pathway cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry LC_Column LC Column (Separation) Ion_Source Ion Source (ESI+) LC_Column->Ion_Source Quadrupole1 Q1: Parent Ion Selection (m/z 914) Ion_Source->Quadrupole1 Collision_Cell Q2: Collision Cell (Fragmentation) Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector

References

Eprinomectin's Apoptotic Mechanism in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of eprinomectin's ability to induce apoptosis in cancer cells, primarily focusing on prostate cancer models. Eprinomectin, a macrocyclic lactone, has demonstrated significant anti-cancer properties by triggering programmed cell death.[1][2][3][4][5] This document outlines the molecular mechanisms involved and presents a comparative analysis with its analogue, ivermectin, and the standard chemotherapeutic agent, docetaxel.

Comparative Efficacy in Prostate Cancer Cells

Eprinomectin has been shown to be effective in reducing the viability of prostate cancer cells.[1][3] The half-maximal inhibitory concentration (IC50) for eprinomectin in PC3 metastatic prostate cancer cells was found to be 25µM.[1][3] For comparison, the IC50 values for ivermectin in various prostate cancer cell lines, including both androgen-dependent (LNCaP, C4-2, 22RV1) and androgen-independent (DU145, PC-3) types, show variability, with some studies indicating a more pronounced effect in androgen-receptor positive cells.[6] Docetaxel, a widely used chemotherapeutic for prostate cancer, exhibits a much lower IC50, with values of 3.72 nM in PC-3 cells, 4.46 nM in DU-145 cells, and 1.13 nM in LNCaP cells.[7]

DrugCell LineIC50Reference
Eprinomectin PC325 µM[1][3]
DU14525 µM[3]
Ivermectin LNCaP, C4-2, 22RV1More sensitive than AR-negative cells[6]
Docetaxel PC-33.72 nM[7]
DU-1454.46 nM[7]
LNCaP1.13 nM[7]

The Molecular Mechanism of Eprinomectin-Induced Apoptosis

Eprinomectin triggers apoptosis through a multi-faceted approach, primarily by inducing oxidative stress and modulating key signaling pathways.[1][2][3][4][5]

Induction of Reactive Oxygen Species (ROS)

A key initiating event in eprinomectin-induced apoptosis is the generation of reactive oxygen species (ROS) within the cancer cells.[1][2][3][4][5] Studies have shown a significant, dose-dependent increase in ROS levels in PC3 cells treated with eprinomectin, particularly at concentrations of 25µM and 50µM.[1] This increase in oxidative stress is a critical trigger for the subsequent apoptotic cascade.[8][9]

Cell Cycle Arrest

Eprinomectin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase.[1][2][3][4][5] Flow cytometry analysis of PC3 cells treated with eprinomectin revealed a significant increase in the percentage of cells in the G0/G1 phase, starting from a concentration of 10µM.[1] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, and CDK4.[1][2]

Modulation of Apoptotic Signaling Pathways

Eprinomectin's pro-apoptotic effects are mediated through the intrinsic (mitochondrial) and Wnt/β-catenin signaling pathways.

  • Intrinsic (Mitochondrial) Pathway: Eprinomectin treatment leads to the upregulation of the pro-apoptotic protein Bad and the downregulation of several anti-apoptotic proteins, including Mcl-1, XIAP, c-IAP1, and survivin.[1][2] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the activation of initiator caspase-9 and executioner caspase-3.[1][2] The activation of these caspases culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]

  • Wnt/β-catenin Pathway: Eprinomectin has been shown to antagonize the Wnt/β-catenin signaling pathway.[1][2] It promotes the translocation of β-catenin from the nucleus to the cytoplasm, thereby inhibiting the expression of its downstream target genes like c-Myc and cyclin D1, which are crucial for cancer cell proliferation and survival.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway for eprinomectin-induced apoptosis.

Eprinomectin_Apoptosis_Pathway Eprinomectin Eprinomectin ROS ↑ Reactive Oxygen Species (ROS) Eprinomectin->ROS Wnt_Pathway Wnt/β-catenin Pathway Eprinomectin->Wnt_Pathway CDK4 ↓ CDK4 Eprinomectin->CDK4 Mitochondria Mitochondria ROS->Mitochondria Bad ↑ Bad Mitochondria->Bad Anti_Apoptotic ↓ Mcl-1, XIAP, c-IAP1, Survivin Mitochondria->Anti_Apoptotic Caspase9 Caspase-9 Activation Bad->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis beta_catenin_nuc β-catenin (nucleus) Wnt_Pathway->beta_catenin_nuc inhibits translocation beta_catenin_cyto β-catenin (cytoplasm) beta_catenin_nuc->beta_catenin_cyto cMyc_CyclinD1 ↓ c-Myc, Cyclin D1 beta_catenin_nuc->cMyc_CyclinD1 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest cMyc_CyclinD1->Cell_Cycle_Arrest CDK4->Cell_Cycle_Arrest Apoptosis_Assay_Workflow Start Start: Seed and Treat Cells with Eprinomectin Wash_PBS Wash with 1X PBS Start->Wash_PBS Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Wash_PBS->Stain Analysis Analyze by Flow Cytometry or Fluorescence Microscopy Stain->Analysis Quantify Quantify Apoptotic and Necrotic Cells Analysis->Quantify Western_Blot_Workflow Start Start: Protein Extraction from Treated Cells Quantification Protein Quantification (BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis and Quantification Detection->Analysis

References

Validating Eprinomectin's Activity: A Comparative Guide for Novel Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of eprinomectin's performance in novel biological systems, moving beyond its established role as a topical endectocide for cattle.[1] We explore its recently discovered anticancer properties and compare its efficacy against other anthelmintics in various animal models, supported by experimental data and detailed protocols.

Section 1: Repurposing Eprinomectin - Anticancer Activity in Prostate Cancer Models

Recent research has unveiled a significant potential for eprinomectin as an anticancer agent, particularly against metastatic prostate cancer.[2][3] Studies demonstrate its ability to inhibit cell viability, suppress colony formation, and hinder the migration of prostate cancer cells.[4][5] The mechanism appears to involve the induction of apoptosis and cell cycle arrest, offering a new avenue for therapeutic development.[2]

Data Presentation: Eprinomectin's Effect on Prostate Cancer Cell Lines

The following table summarizes the quantitative effects of eprinomectin on the human prostate cancer cell lines PC3 and DU145.

ParameterCell LineEprinomectin ConcentrationObserved EffectReference
Cell Viability (IC50) PC3, DU145~25 µM50% reduction in cell viability.[3]
Cell Cycle PC3, DU14525 µMArrest at the G0/G1 phase.[3][4]
Apoptosis PC3, DU14525-50 µMInduction of apoptosis via activation of caspase-9, caspase-3, and cleavage of PARP1.[2][4]
Gene/Protein Expression PC325 µMDownregulation of cyclin D1, cyclin D3, CDK4, and c-Myc.[4]
Cancer Stem Cell Markers PC3, DU14525 µMInhibition of ALDH1, Sox-2, Nanog, Oct3/4, and CD44 expression.[3][4]
Signaling Pathway PC3, DU145Not specifiedTranslocation of β-catenin from the nucleus to the cytoplasm, antagonizing Wnt/β-catenin signaling.[4][5][6]
Experimental Protocol: Cell Viability Assay

This protocol outlines a standard method for assessing the effect of eprinomectin on the viability of prostate cancer cells, based on methodologies cited in recent studies.[2][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of eprinomectin on prostate cancer cell lines (e.g., PC3, DU145).

Materials:

  • Prostate cancer cell lines (PC3, DU145)

  • RPMI-1640 media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Eprinomectin (Sigma-Aldrich)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the prostate cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 media.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a 10 mM stock solution of Eprinomectin in DMSO.[4] Further dilute this stock in plain RPMI media to create a range of working concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.1%.

  • Treatment: After 24 hours of incubation, remove the media from the wells and add 100 µL of media containing the different concentrations of eprinomectin. Include a vehicle control group treated with media containing DMSO only.

  • Incubation: Incubate the treated plates for an additional 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the eprinomectin concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Proposed Anticancer Signaling Pathway

Eprinomectin_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inactivates LRP5_6 LRP5/6 Eprinomectin Eprinomectin Beta_Catenin_cyto β-catenin Eprinomectin->Beta_Catenin_cyto Promotes Nuclear Export / Cytoplasmic Sequestration Beta_Catenin_nuc β-catenin Eprinomectin->Beta_Catenin_nuc Inhibits Translocation Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription cluster_cytoplasm cluster_cytoplasm

Caption: Eprinomectin antagonizes the Wnt/β-catenin pathway in cancer cells.[4][5][6]

Section 2: Comparative Anthelmintic Efficacy in Novel Systems

While developed for cattle, eprinomectin's efficacy has been evaluated in other species, often in direct comparison with ivermectin, another widely used macrocyclic lactone. These studies provide valuable data on its broader antiparasitic spectrum.

Data Presentation: Eprinomectin vs. Ivermectin and Other Avermectins

The tables below compare the efficacy of eprinomectin against various parasites in non-cattle species.

Table 2.1: Efficacy against Sarcoptes scabiei in Buffaloes [7][8]

Treatment (Single Pour-on Dose)Day 7 Mite ReductionDay 14 Mite ReductionDay 21 Mite Status
Eprinomectin (0.5 mg/kg)76.0%-Mite-free
Ivermectin (0.2 mg/kg)78.9%-Mite-free
Untreated Control --Positive for mites

Note: While ivermectin showed slightly higher efficacy at day 7, the difference was not statistically significant.[7]

Table 2.2: Larvicidal Potency (IC50) against Camel Nasal Bots (Cephalopina titillator)

DrugIC50 (µg/ml)Relative Potency Ranking
Ivermectin 0.0735 ± 0.0161st (Most Potent)
Doramectin 0.249 ± 0.1162nd
Eprinomectin 0.46 ± 0.243rd
Moxidectin 11.96 ± 2.214th (Least Potent)
Experimental Protocol: In Vitro Larval Motility Assay

This protocol is adapted from a method used to determine the in vitro efficacy of common anthelmintics against third-stage (L3) larvae of various lungworm species.[9]

Objective: To assess the dose-dependent effect of eprinomectin on the motility (viability) of nematode larvae in vitro.

Materials:

  • Infectious third-stage (L3) nematode larvae

  • 24-well culture plates

  • Culture media (e.g., RPMI-1640)

  • Eprinomectin and other comparator anthelmintics

  • DMSO

  • Inverted microscope

Procedure:

  • Larvae Preparation: Collect and wash L3 larvae from a culture system.

  • Drug Dilution: Prepare stock solutions of each test anthelmintic in DMSO. Create a series of serial dilutions in culture media to bracket expected in vivo plasma concentrations. For eprinomectin, a starting concentration could be 0.5 ng/mL.[9]

  • Assay Setup: Add approximately 50-100 L3 larvae suspended in culture media to each well of a 24-well plate.

  • Treatment: Add the prepared drug dilutions to the wells. Include media-only and vehicle (DMSO) controls. Run each concentration in duplicate or triplicate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24-72 hours).

  • Motility Assessment: At defined time points, examine the larvae in each well under an inverted microscope. Classify each larva as motile or non-motile. Non-motile larvae can be gently prodded to confirm lack of movement.

  • Data Analysis: For each drug concentration, calculate the percentage of non-motile (dead) larvae. Use a multilevel logistic model or similar statistical analysis to generate dose-response curves and calculate the drug concentration that results in 50% larval mortality (LC50).

Visualization: General Workflow for In Vivo Comparative Efficacy Trial

in_vivo_workflow Start Animal Selection (Naturally infested) Day0 Day 0: Baseline Assessment - Parasite Count (e.g., skin scraping) - Clinical Scoring - Body Weight Start->Day0 Allocation Random Allocation to Treatment Groups Day0->Allocation GroupA Group A (Eprinomectin) Allocation->GroupA GroupB Group B (Comparator Drug, e.g., Ivermectin) Allocation->GroupB GroupC Group C (Untreated Control) Allocation->GroupC Treatment Administer Treatment GroupA->Treatment GroupB->Treatment Monitoring Post-Treatment Monitoring (e.g., Days 7, 14, 21, 28, 42) GroupC->Monitoring No Treatment Treatment->Monitoring Data Data Collection - Parasite Counts - Clinical Scores - Adverse Reactions Monitoring->Data Analysis Statistical Analysis - Compare efficacy between groups - Assess clinical improvement Monitoring->Analysis Data->Monitoring Repeat at each time point End Conclusion on Comparative Efficacy Analysis->End

Caption: Workflow for an in vivo trial comparing anthelmintic efficacy.[7][10]

Section 3: Established Anthelmintic Mechanism of Action

Eprinomectin, like other avermectins, exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[11][12] This mechanism provides a high degree of safety for mammalian hosts.

Binding of eprinomectin to GluCls causes the channels to open irreversibly, leading to a continuous influx of chloride ions into nerve and muscle cells.[13][14] This results in hyperpolarization of the cell membrane, which inhibits neuronal signaling and muscle contraction, ultimately causing flaccid paralysis and death of the parasite.[15]

Visualization: Eprinomectin's Action on Glutamate-Gated Chloride Channels

GluCl_Mechanism GluCl Glutamate-Gated Chloride Channel (GluCl) (Closed) GluCl_Open GluCl Channel (Open) Hyperpolarization Hyperpolarization GluCl_Open->Hyperpolarization Eprinomectin Eprinomectin Eprinomectin->GluCl Binds to channel Chloride_in Cl⁻ Chloride_out Cl⁻ Chloride_out->GluCl_Open Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis

References

A Comparative Analysis of Eprinomectin Formulations: Pharmacokinetic Profiles in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) behavior of different drug formulations is paramount for optimizing efficacy and safety. This guide provides a detailed comparison of the pharmacokinetic profiles of various eprinomectin formulations, a broad-spectrum endectocide widely used in cattle. The following analysis is based on experimental data from peer-reviewed studies and product information sheets.

Eprinomectin is available in several formulations, primarily as a pour-on solution for topical application, a standard subcutaneous injectable solution, and an extended-release subcutaneous injectable formulation. These different delivery systems are designed to offer varying durations of parasite control and convenience of use, which are directly influenced by their distinct pharmacokinetic characteristics.

Comparative Pharmacokinetic Data

The systemic exposure and persistence of eprinomectin vary significantly between formulations. The following table summarizes key pharmacokinetic parameters for pour-on, standard injectable, and extended-release injectable eprinomectin formulations in cattle, as reported in various studies. It is important to note that direct comparisons should be made with caution due to differences in experimental conditions such as dosage, cattle type (lactating vs. non-lactating), and analytical methodologies across studies.

Formulation TypeDoseCmax (ng/mL)Tmax (days)AUC (ng·day/mL)Half-life (t½) (days)Study PopulationReference
Pour-on 0.5 mg/kg14.1 ± 7.492.67 ± 1.8680.0 ± 15.33.34 ± 1.08Dairy Cows[1]
Pour-on 1.0 mg/kg24.6 ± 9.593.00 ± 1.10136 ± 50.92.47 ± 0.47Dairy Cows[1]
Pour-on 1.5 mg/kg30.7 ± 13.92.17 ± 1.60165 ± 44.72.67 ± 0.49Dairy Cows[1]
Injectable (Standard) 0.2 mg/kg44.0 ± 24.21.63 ± 0.80306.4 ± 77.5Not ReportedLactating Dairy Cattle[2]
Injectable (Standard) 0.2 mg/kg47.15 ± 22.201.33 ± 0.49228.08 ± 57.302.96 ± 1.21Cattle[3]
Injectable (Extended-Release) 1.0 mg/kgBiphasic PeaksBiphasic PeaksNot ReportedExtended ReleaseBeef Cattle[4][5]

Note: AUC values from ng·h/mL were converted to ng·day/mL by dividing by 24 for easier comparison.

Key Observations from Pharmacokinetic Data

  • Higher Bioavailability of Injectable Formulations : Standard injectable formulations of eprinomectin generally exhibit a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC) compared to pour-on formulations, even at lower doses.[2][3] This suggests a greater systemic availability of the drug when administered subcutaneously.

  • Faster Absorption with Injectable Formulations : The time to reach maximum plasma concentration (Tmax) is typically shorter for injectable formulations, indicating a more rapid absorption into the bloodstream.[2][3]

  • Dose-Dependent Exposure with Pour-on Formulations : Studies with pour-on eprinomectin show that as the dose increases, there is a corresponding increase in Cmax and AUC.[1][6]

  • Extended-Release Profile : The extended-release injectable formulation is designed with a biodegradable polymer matrix that forms a gel-like depot under the skin.[4][5] This results in a biphasic release pattern, with an initial peak followed by a second peak approximately 70-100 days post-injection, leading to a prolonged duration of action for up to 150 days.[4][5]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis. A typical experimental protocol is outlined below.

Animal Selection and Acclimation:

Healthy cattle, often of a specific breed and production class (e.g., lactating Holstein dairy cows), are selected for the studies. The animals are acclimated to the study conditions for a period before the trial commences.

Dosing and Administration:

Animals are divided into treatment groups, with each group receiving a different eprinomectin formulation at a specified dose.

  • Pour-on: The formulation is applied topically along the dorsal midline of the animal.

  • Injectable: The formulation is administered subcutaneously, typically in front of the shoulder.

Sample Collection:

Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

Sample Processing and Analysis:

Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of eprinomectin in the plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][7] This method involves the extraction of the drug from the plasma and its derivatization to a fluorescent compound that can be quantified.

Pharmacokinetic Analysis:

The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a pharmacokinetic study for an eprinomectin formulation.

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analytical_phase Analytical & Data Phase animal_selection Animal Selection (e.g., Healthy Cattle) acclimation Acclimation Period animal_selection->acclimation group_allocation Group Allocation (Pour-on vs. Injectable) acclimation->group_allocation dosing Drug Administration (Specified Dose & Route) group_allocation->dosing blood_sampling Serial Blood Sampling (Predetermined Timepoints) dosing->blood_sampling sample_processing Plasma Separation & Storage (-20°C) blood_sampling->sample_processing hplc_analysis HPLC Analysis (Quantification of Eprinomectin) sample_processing->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) hplc_analysis->pk_analysis data_comparison Comparative Data Evaluation pk_analysis->data_comparison

Caption: Workflow of a typical eprinomectin pharmacokinetic study.

Conclusion

The choice of an eprinomectin formulation has significant implications for its pharmacokinetic profile and, consequently, its clinical performance. Injectable formulations generally offer higher and more rapid systemic exposure compared to pour-on applications. The extended-release injectable formulation provides a unique long-acting profile, which can be advantageous for long-term parasite control strategies. The selection of a particular formulation should be guided by the specific therapeutic goals, the target parasite species, and the practical considerations of animal management. The experimental data and protocols summarized in this guide provide a foundation for informed decision-making in research and drug development involving eprinomectin.

References

The Synergistic Potential of Eprinomectin in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synergistic effects of eprinomectin and its closely related analog, ivermectin, with conventional chemotherapeutic agents, supported by experimental data.

While direct studies on the synergistic effects of eprinomectin with other chemotherapeutic agents are currently limited, a substantial body of research on its parent compound, ivermectin, provides compelling evidence for such potential. Eprinomectin, a derivative of ivermectin, belongs to the same class of avermectins and is anticipated to share similar mechanisms of action that could lead to synergistic anti-cancer effects when combined with other therapies. This guide summarizes the existing experimental data for ivermectin, offering a comparative framework for researchers, scientists, and drug development professionals interested in the potential of eprinomectin in combination cancer therapy.

Ivermectin: A Proxy for Eprinomectin's Synergistic Activity

Ivermectin has demonstrated significant synergistic effects in preclinical studies when combined with a range of chemotherapeutic drugs and immunotherapy across various cancer types. These combinations have been shown to enhance the cytotoxic effects on cancer cells, overcome chemoresistance, and stimulate anti-tumor immune responses.

Synergistic Combinations with Conventional Chemotherapy

Studies have shown that ivermectin can act synergistically with taxanes, alkylating agents, and selective estrogen receptor modulators. This suggests that eprinomectin could potentially enhance the efficacy of these widely used classes of chemotherapy drugs.

Table 1: Summary of In Vitro Synergistic Effects of Ivermectin with Chemotherapeutic Agents

Cancer TypeChemotherapeutic AgentCell LinesKey Findings
Ovarian CancerPaclitaxelOVCAR8, OVCAR8 PTX R PSignificant reduction in cell viability compared to single-agent treatment.[1][2][3]
Breast CancerDocetaxelMDA-MB-231, MDA-MB-468Synergistic reduction in cell viability.[4]
Breast CancerCyclophosphamideMDA-MB-231, MDA-MB-468Synergistic reduction in cell viability.[4]
Breast Cancer (ER+)TamoxifenMCF-7Synergistic reduction in cell viability.[4]
Multiple MyelomaBortezomibMM cell linesSynergistic inhibition of proteasome activity and increased DNA damage.[5]
Colon CancerRecombinant MethioninaseHCT-116Selective synergistic anti-cancer efficacy.[6]
Enhancing Anti-Tumor Immunity with Checkpoint Inhibitors

A significant finding is the ability of ivermectin to modulate the tumor microenvironment, effectively turning immunologically "cold" tumors "hot."[7][8][9][10] This immunomodulatory effect creates a favorable environment for the action of immune checkpoint inhibitors, such as anti-PD1 antibodies.

Table 2: In Vivo Synergistic Effects of Ivermectin with Anti-PD1 Immunotherapy

Cancer ModelCombinationKey FindingsReference
Triple-Negative Breast Cancer (4T1 mouse model)Ivermectin + anti-PD1 antibodySignificant reduction in tumor growth and increased complete responses.[7][8]Draganov et al., 2021
Triple-Negative Breast Cancer (mouse model)Ivermectin + mEHTSynergistic improvement in tumor growth inhibition.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of experimental protocols from key studies on ivermectin's synergistic effects.

In Vitro Synergy Assessment in Ovarian Cancer Cells[1][2][3]
  • Cell Lines: OVCAR8 (Carboplatin-resistant) and OVCAR8 PTX R P (Carboplatin and Paclitaxel-resistant) human ovarian cancer cell lines.

  • Treatment: Cells were treated with varying concentrations of Paclitaxel alone, Ivermectin alone, and in combination for 48 hours.

  • Assay: Cell viability was assessed using the Presto Blue assay.

  • Synergy Analysis: Synergistic interactions were evaluated using the Chou–Talalay method, Bliss Independence, and Highest Single Agent reference models.

In Vivo Synergy with Anti-PD1 in a Breast Cancer Model[7][8]
  • Animal Model: BALB/c mice were inoculated with 4T1 triple-negative breast cancer cells.

  • Treatment Regimen: Mice were treated with ivermectin alone, anti-PD1 antibody alone, or a combination of both.

  • Efficacy Evaluation: Tumor growth was monitored over time. Complete tumor regression and resistance to tumor re-challenge were also assessed.

  • Immunophenotyping: T-cell infiltration into the tumors was analyzed to understand the immunomodulatory effects.

Mechanisms of Synergistic Action

The synergistic effects of ivermectin, and likely eprinomectin, stem from its multifaceted mechanisms of action that complement and enhance the effects of other anti-cancer agents.

Immunogenic Cell Death and T-Cell Infiltration

Ivermectin has been shown to induce immunogenic cell death (ICD) in cancer cells. This process releases tumor antigens and damage-associated molecular patterns (DAMPs) that attract and activate immune cells, particularly T-cells, into the tumor microenvironment. This increased T-cell infiltration converts "cold" tumors, which are poorly infiltrated by immune cells and generally unresponsive to immunotherapy, into "hot" tumors that are more susceptible to immune checkpoint blockade.

Caption: Ivermectin converts "cold" tumors "hot", enhancing anti-PD1 therapy.

Overcoming Chemoresistance

Ivermectin has been observed to re-sensitize chemoresistant cancer cells to standard chemotherapeutic agents. The exact mechanisms are still under investigation but may involve the inhibition of drug efflux pumps or interference with cellular pathways that contribute to drug resistance.

G cluster_0 Chemoresistant Cancer Cell cluster_1 Synergistic Effect Chemo Chemotherapy Cell Cancer Cell Chemo->Cell Apoptosis Apoptosis Chemo->Apoptosis Iver Ivermectin Resistance Resistance Mechanisms Iver->Resistance Inhibits Iver->Apoptosis Cell->Resistance Survival Cell Survival Resistance->Survival

References

efficacy of eprinomectin compared to traditional anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of eprinomectin against traditional anthelmintics. This document synthesizes experimental data on performance, details methodologies of key studies, and visualizes relevant biological pathways and experimental workflows.

Eprinomectin, a second-generation macrocyclic lactone, has demonstrated broad-spectrum efficacy against a variety of internal and external parasites in livestock. Its favorable pharmacokinetic profile, particularly its low milk partitioning, has made it a notable option in dairy cattle. This guide objectively compares its performance with established anthelmintics such as other macrocyclic lactones (ivermectin, moxidectin), benzimidazoles (fenbendazole), and imidazothiazoles (levamisole).

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of eprinomectin and traditional anthelmintics from various studies. The primary metric for comparison is the Fecal Egg Count Reduction (FECR), a standard measure of anthelmintic efficacy.

Study Host Species Anthelmintic Agents Compared Dosage Fecal Egg Count Reduction (FECR %) Key Findings
Gasbarre et al. (2009)[1] Beef CalvesEprinomectin (pour-on), Ivermectin, Doramectin, Moxidectin, AlbendazoleNot SpecifiedEprinomectin: 42%Moxidectin: 82%Moxidectin showed the highest FECR over 14 days, while pour-on eprinomectin had the lowest among the macrocyclic lactones tested in this study.
Holste et al. (1999)[2] Beef CalvesEprinomectin (topical), Doramectin, Ivermectin, Moxidectin500 µg/kgEprinomectin and Moxidectin showed greater anthelmintic activity than Ivermectin through Day 28.Eprinomectin and moxidectin demonstrated consistently lower egg counts and higher percent reduction values compared to doramectin and ivermectin through Day 70.[2]
Gunter et al. (2006)[3] Growing SteersEprinomectin, FenbendazoleEprinomectin: 500 µg/kg (topically)Fenbendazole: 5 mg/kg (orally)Both treatments resulted in significantly lower strongyle egg counts compared to untreated controls.No significant difference in FECR was observed between eprinomectin and fenbendazole. Both dewormed groups gained weight 67% faster than untreated steers.[3]
Smith et al. (2021)[4] Grazing Beef SteersEprinomectin (pioneer vs. generic), FenbendazoleNot SpecifiedDay 14: Pioneer Eprinomectin: 50%Generic Eprinomectin: 79%Fenbendazole: 98%Eprinomectin + Fenbendazole: 100%Day 29: Pioneer Eprinomectin: 1%Generic Eprinomectin: 5%Fenbendazole: 94%Eprinomectin + Fenbendazole: 89%Fenbendazole, alone or in combination, showed significantly higher and more sustained FECR compared to both pioneer and generic eprinomectin.[4]
D'Alterio et al. (2005)[5] Alpacas (Chorioptic Mange)Eprinomectin (topical), Ivermectin (subcutaneous)Eprinomectin: 500 µg/kg (weekly for 4 weeks)Ivermectin: 400 µg/kg (3 doses at 14-day intervals)Eprinomectin protocol was highly effective at reducing mite burden. Ivermectin showed an initial decrease in mite counts, but they increased again.A weekly topical application of eprinomectin proved more effective for treating chorioptic mange in alpacas compared to the ivermectin protocol used.[5]
Singh et al. (2014)[6][7] Buffaloes (Sarcoptes scabiei)Eprinomectin (pour-on), Ivermectin (pour-on)Eprinomectin: 0.5 mg/kgIvermectin: 0.2 mg/kgBoth treatments resulted in the absence of mites in skin scrapings by day 21 post-treatment.While ivermectin showed slightly higher efficacy at days 7 and 14, the difference was not statistically significant, and both were effective.[6]

Experimental Protocols

A cornerstone of evaluating anthelmintic efficacy is the Fecal Egg Count Reduction Test (FECRT). The following is a detailed methodology for conducting an FECRT in cattle, based on established protocols.[8][9]

Objective: To determine the percentage reduction in gastrointestinal nematode egg shedding following treatment with an anthelmintic.

Materials:

  • Individual animal identification (e.g., ear tags)

  • Fecal collection gloves and containers

  • Weighing scale

  • Anthelmintic product(s)

  • Dosing equipment (e.g., drench gun, pour-on applicator)

  • Microscope

  • McMaster slides or other quantitative fecal flotation apparatus

  • Flotation solution (e.g., saturated sodium chloride)

  • Centrifuge (optional, for more sensitive techniques)

Procedure:

  • Animal Selection:

    • Select a group of at least 15-20 animals with suspected gastrointestinal nematode infections.[9] Weaned animals in their first grazing season are often ideal.[8]

    • Ensure animals have not been treated with an anthelmintic in the preceding six weeks (this period may be longer for long-acting formulations).[8]

  • Pre-Treatment Sampling (Day 0):

    • Collect individual rectal fecal samples (minimum 20g) from each animal.[8]

    • Label each sample with the corresponding animal ID.

    • Perform a quantitative fecal egg count (e.g., using the McMaster technique) to determine the eggs per gram (EPG) for each animal.

  • Animal Treatment:

    • Weigh each animal to ensure accurate dosage.

    • Administer the anthelmintic according to the manufacturer's instructions.

    • If comparing multiple drugs, randomly allocate animals to treatment groups, including an untreated control group.

  • Post-Treatment Sampling:

    • Collect individual fecal samples from the same animals at a specified interval post-treatment. This interval varies depending on the drug used:[8]

      • Levamisole: 7-10 days

      • Benzimidazoles (e.g., Fenbendazole): 10-14 days

      • Macrocyclic lactones (e.g., Ivermectin, Eprinomectin): 14-17 days

      • Moxidectin: 17-21 days

    • Perform a quantitative fecal egg count on each post-treatment sample.

  • Data Analysis:

    • Calculate the arithmetic mean EPG for each treatment group at Day 0 (T1) and the post-treatment sampling day (T2).

    • Calculate the FECR percentage using the following formula: FECR (%) = ((T1 - T2) / T1) * 100

Interpretation of Results:

  • Effective: FECR ≥ 95%

  • Suspected Resistance: 90% ≤ FECR < 95%

  • Resistance: FECR < 90%

Signaling Pathways and Experimental Workflow

Mechanism of Action of Anthelmintics

The following diagrams illustrate the signaling pathways targeted by eprinomectin and traditional anthelmintic classes.

Eprinomectin_Mechanism_of_Action cluster_parasite Parasite Neuron/Muscle Cell Eprinomectin Eprinomectin GluCl Glutamate-gated Chloride Channel (GluCl) Eprinomectin->GluCl Binds and Activates Cl_ion GluCl->Cl_ion Increased Influx Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Expulsion/Death Paralysis->Death Traditional_Anthelmintics_Mechanisms cluster_bzd Benzimidazoles (e.g., Fenbendazole) cluster_imi Imidazothiazoles (e.g., Levamisole) BZD Fenbendazole Tubulin β-tubulin BZD->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Cell_Function Disrupted Cell Function (e.g., glucose uptake) Microtubules->Cell_Function IMI Levamisole nAChR Nicotinic Acetylcholine Receptors (nAChRs) IMI->nAChR Agonist Depolarization Sustained Muscle Contraction (Depolarization) nAChR->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Comparative_Efficacy_Workflow Start Start: Identify Infected Animal Population Screening Screen for Parasite Burden (Initial FEC) Start->Screening Allocation Randomly Allocate Animals to Treatment Groups Screening->Allocation Group_C Group C (Untreated Control) Allocation->Group_C Group_A Group A (Eprinomectin) Allocation->Group_A Group_B Group B (Traditional Anthelmintic) Allocation->Group_B Treatment Administer Treatments (Day 0) Group_C->Treatment Group_A->Treatment Group_B->Treatment Post_Sampling Post-Treatment Fecal Sampling (e.g., Day 14) Treatment->Post_Sampling FEC_Analysis Fecal Egg Count Analysis (EPG) Post_Sampling->FEC_Analysis FECR_Calc Calculate FECR (%) for Each Treatment Group FEC_Analysis->FECR_Calc Stats Statistical Analysis (Compare Groups) FECR_Calc->Stats Conclusion End: Conclude on Comparative Efficacy Stats->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Eprinomectin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A crucial aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of eprinomectin, a common anthelmintic agent. Adherence to these protocols is vital for researchers, scientists, and drug development professionals to mitigate risks and ensure regulatory compliance.

Note on "Eprin": The term "this compound" is ambiguous. Based on search results, this document assumes the query refers to eprinomectin . Procedures for epinephrine (found in EpiPens) are different and are briefly addressed separately.

Eprinomectin Disposal Procedures

Eprinomectin is classified as harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is critical to prevent environmental contamination and ensure personnel safety. The primary directive for disposal is to adhere to local, state, and federal regulations.[3]

Waste Classification and Segregation:

Proper disposal begins with classifying and segregating waste at the point of generation. Eprinomectin waste should be managed as non-hazardous pharmaceutical waste unless it is mixed with a listed hazardous chemical or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[3]

Personal Protective Equipment (PPE):

Before handling eprinomectin, it is crucial to wear appropriate PPE to minimize exposure.

PPE ItemSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemically resistant gloves.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent if handling as a powder or generating dust.
Skin and Body Protection Laboratory coat.

This data is synthesized from general laboratory safety guidelines for handling hazardous chemicals.[4]

Disposal of Different Waste Streams:

The following table outlines the proper containers and handling for different types of eprinomectin-contaminated waste.

Waste TypeDescriptionDisposal Container
Unused/Expired Eprinomectin Pure, unadulterated eprinomectin powder or solution.Labeled, sealed container for non-hazardous pharmaceutical waste.
Contaminated Labware (Solid) Gloves, bench paper, pipette tips, etc., that have come into contact with eprinomectin.Designated container for solid pharmaceutical waste.
Contaminated Labware (Liquid) Rinsate from cleaning glassware or equipment that was in contact with eprinomectin. The first rinse should always be collected as chemical waste.Labeled, sealed container for liquid pharmaceutical waste. Avoid drain disposal.
Sharps Needles, syringes, or other sharp objects contaminated with eprinomectin.Puncture-resistant, labeled sharps container.

Table content is based on guidelines for handling pharmaceutical waste in a laboratory setting.[3]

Spill Management:

In the event of an eprinomectin spill, immediate and appropriate action is necessary to contain and clean the area.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop up the absorbed material and any solid spill. Place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent. Dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) office.[4]

Experimental Workflow for Eprinomectin Disposal

The following diagram illustrates the logical steps for the proper disposal of eprinomectin waste in a laboratory setting.

cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A Eprinomectin Waste Generated (Unused product, contaminated labware, sharps) B Segregate Waste Streams - Solid - Liquid - Sharps A->B Immediate Action C Place in Designated, Labeled Containers B->C Proper Containment D Store Sealed Containers in Satellite Accumulation Area C->D Secure Storage E Arrange for Waste Pickup (Contact EHS Office) D->E Request Disposal F Transport to Approved Waste Disposal Facility E->F Authorized Transport G Dispose via Incineration or other Approved Method F->G Final Disposition

Caption: Logical workflow for the proper disposal of eprinomectin waste.

Disposal of Epinephrine Auto-Injectors (EpiPens)

In the event that the query "this compound" was intended to mean epinephrine, as found in EpiPens, the disposal procedures are different. Used or expired EpiPens are considered mixed medical waste because they contain both a sharp needle and residual medication.[5]

The recommended disposal options for expired EpiPens include:

  • Returning them to the prescribing healthcare provider.[6]

  • Taking them to a hospital or a pharmacy with a drug take-back program that accepts sharps.[6]

  • Using a designated drug take-back facility.[6]

If these options are unavailable, dispose of the EpiPen in an FDA-approved sharps container or a puncture-proof container made from heavy plastic with a secure lid, clearly labeled "BIOHAZARD," "SHARPS," and "DO NOT RECYCLE."[6] The full container should then be taken to a designated sharps collection center or drop-off point.[6]

References

Personal protective equipment for handling eprin

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "eprin" can refer to several different substances. To provide you with the most accurate and relevant safety information, please clarify which "this compound" you are working with. Below is information on the different possibilities based on our findings.

Eprinomectin

Eprinomectin is an antiparasitic agent used in veterinary medicine.[1][2]

Essential Safety and Logistical Information

Hazard Identification and Personal Protective Equipment (PPE)

Eprinomectin is considered hazardous and can be toxic if ingested, inhaled, or comes into contact with skin.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3]

  • Pictograms:

    • Toxic

    • Health Hazard

    • Environmental Hazard

  • Hazard Statements:

    • H301: Toxic if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H332: Harmful if inhaled.[3]

    • H361: Suspected of damaging fertility or the unborn child.[3]

    • H410: Very toxic to aquatic life with long lasting effects.[3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear protective gloves.[3]

    • Clothing: Wear protective clothing.[3]

    • Eye/Face Protection: Wear eye and face protection.[3]

    • Respiratory Protection: If ventilation is inadequate, use a respirator.

Handling and Storage

  • Obtain special instructions before use.[3]

  • Do not handle until all safety precautions have been read and understood.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.[3]

Disposal Plan

Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3] Avoid release to the environment.[3]

Quantitative Data
PropertyValueReference
Acute Oral Toxicity Category 3[3]
Acceptable Daily Intake (ADI) 0-0.01 mg/kg body weight[1]

Experimental Workflow for Handling Eprinomectin

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Gloves, Lab Coat, Goggles) prep_workspace Prepare clean workspace (Fume hood if necessary) prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh Eprinomectin prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate workspace handle_dissolve->cleanup_decontaminate After experiment cleanup_dispose Dispose of waste in hazardous waste container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: General workflow for safely handling Eprinomectin in a laboratory setting.

Epinephrine (Adrenaline)

Epinephrine is a hormone and neurotransmitter used as a medication for conditions like anaphylaxis, cardiac arrest, and superficial bleeding.[4][5] It is often dispensed in an auto-injector, such as an EpiPen.

Essential Safety and Logistical Information

Hazard Identification and Personal Protective Equipment (PPE)

While essential in medical emergencies, exposure to epinephrine in a laboratory setting can have adverse effects.

  • Potential Health Effects: Restlessness, anxiety, headache, tremor, weakness, dizziness, palpitations, and a marked increase in blood pressure.[5][6]

  • Personal Protective Equipment (PPE):

    • Gloves: Recommended to prevent skin contact.

    • Eye Protection: Safety glasses are recommended.

Handling and Storage

  • Store at room temperature, away from light and heat.

  • Solutions can oxidize in the presence of oxygen.[6]

  • Incompatible with oxidizers, alkalis, and certain metals like copper, iron, silver, and zinc.[6]

Disposal Plan

The primary concern with epinephrine disposal is often related to the auto-injector (sharps).

  • Used or Expired EpiPens: These are considered "sharps" and must be disposed of properly to prevent needlestick injuries.[7][8]

  • Disposal Steps:

    • Place the used or expired auto-injector in an FDA-cleared sharps disposal container immediately.[9][10]

    • If a sharps container is not available, use a heavy-duty plastic household container (e.g., a laundry detergent bottle) with a tight-fitting, puncture-resistant lid.[8][9]

    • Label the container "Sharps" or "Biohazard Waste."[9]

    • Dispose of the container at a designated sharps disposal site, such as a hospital, pharmacy, or a hazardous waste collection site.[7][8] State and local regulations may vary.[8]

Quantitative Data
PropertyValueReference
Melting Point 211-212 °C[4][6]
Molecular Formula C₉H₁₃NO₃[4]

Ephrins

Ephrins are a family of proteins that serve as ligands for Eph receptors.[11] They are involved in various biological processes, including neuronal development and angiogenesis.[11]

Essential Safety and Logistical Information

As proteins, ephrins do not have the same chemical handling hazards as small molecules. However, standard laboratory practices for handling biological materials should be followed.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear gloves to prevent contamination.

    • Lab Coat: A standard lab coat is recommended.

    • Eye Protection: Safety glasses should be worn.

Handling and Storage

  • Store as recommended by the supplier, typically frozen at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles.

Disposal Plan

Dispose of in accordance with institutional guidelines for biological waste.

Signaling Pathway Example: Ephrin-Eph Receptor Interaction

Due to the complexity and diversity of ephrin signaling, a detailed pathway requires specifying the exact ephrin and Eph receptor. However, a general schematic is provided below.

G cluster_ligand Cell 1 cluster_receptor Cell 2 cluster_signaling Intracellular Signaling ephrin Ephrin Ligand eph Eph Receptor ephrin->eph Binding reverse_signal Reverse Signaling ephrin->reverse_signal forward_signal Forward Signaling eph->forward_signal

Caption: Bidirectional signaling initiated by Ephrin-Eph receptor binding.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.